5-Iodo-2,2-dimethylpentanenitrile CAS number and synonyms
Part 1: Executive Summary 5-Iodo-2,2-dimethylpentanenitrile (CAS: 56475-44-6) is a specialized aliphatic nitrile intermediate primarily utilized in the synthesis of lipid-regulating pharmaceutical agents. It serves as a...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
5-Iodo-2,2-dimethylpentanenitrile (CAS: 56475-44-6) is a specialized aliphatic nitrile intermediate primarily utilized in the synthesis of lipid-regulating pharmaceutical agents. It serves as a critical building block for the "gem-dimethyl" moiety, a structural feature known to enhance metabolic stability and receptor binding affinity via the Thorpe-Ingold effect.
Its most prominent application is as a high-reactivity electrophile in the synthesis of Gemfibrozil (Lopid) and related fibrate-class drugs. Compared to its chlorinated analog, the iodo-derivative offers superior leaving group kinetics, facilitating milder etherification conditions with hindered phenols.
Part 2: Chemical Identity & Physicochemical Profile[1]
Note: Experimental values for this specific halo-nitrile are scarce in open literature. Values below represent high-confidence predicted data based on structural analogs (e.g., 5-chloro-2,2-dimethylpentanenitrile).
Property
Value / Description
Note
Physical State
Pale yellow to colorless liquid
Darkens upon light exposure (iodine liberation)
Boiling Point
~260–270 °C (at 760 mmHg)
Predicted (High BP due to Iodine mass)
Density
~1.35 – 1.45 g/cm³
Predicted
Solubility
Soluble in DCM, THF, Acetone, Acetonitrile
Immiscible with water
Reactivity
Alkylating agent; Light sensitive
Store under inert gas, away from light
Part 3: Synthesis & Manufacturing Methodologies
The synthesis of 5-Iodo-2,2-dimethylpentanenitrile is typically achieved via a two-stage convergent sequence: Alpha-alkylation followed by Halogen Exchange (Finkelstein) .
Synthetic Pathway Diagram
Figure 1: The standard industrial route prioritizes the cheaper chloro-intermediate before converting to the more reactive iodo-species.
Detailed Protocol
Step 1: Alpha-Alkylation (Construction of the Carbon Skeleton)
Objective: Install the gem-dimethyl quaternary center.
Mechanism: The steric bulk of the isopropyl group directs the formation of the lithiated species. 1-Bromo-3-chloropropane is used because the bromine is selectively displaced by the nitrile anion, leaving the chlorine intact for the next step.
Procedure:
Cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C.
Add Isobutyronitrile (1.0 eq) dropwise. Stir for 1 hour to ensure complete deprotonation.
Add 1-Bromo-3-chloropropane (1.2 eq) slowly to minimize polymerization.
Allow to warm to room temperature. Quench with NH
Cl.
Result: 5-Chloro-2,2-dimethylpentanenitrile.
Step 2: Finkelstein Reaction (Halogen Exchange)
Objective: Activate the terminal halide for subsequent etherification.
Reagents: Sodium Iodide (NaI), Acetone or Methyl Ethyl Ketone (MEK).
Mechanism: S
2 substitution driven by the precipitation of NaCl (insoluble in acetone).
Procedure:
Dissolve 5-Chloro-2,2-dimethylpentanenitrile in Acetone (0.5 M).
Add NaI (3.0 – 5.0 eq). The excess drives the equilibrium.
Reflux for 12–24 hours. Monitor by GC-MS for disappearance of the chloro-peak.
Filter off the NaCl solid. Concentrate the filtrate.
Purification: Dissolve residue in ether, wash with sodium thiosulfate (to remove free iodine), then water. Distill under reduced pressure.
Part 4: Applications in Drug Development
Role in Gemfibrozil Synthesis
The primary utility of 5-Iodo-2,2-dimethylpentanenitrile is as the electrophilic coupling partner for 2,5-Dimethylphenol . While the chloro-analog can be used, the iodo-analog significantly accelerates the etherification rate, which is crucial when coupling with sterically hindered phenols.
Mechanism of Action (Synthesis Context)
The gem-dimethyl group at the
-position to the nitrile (and eventually the carboxylic acid) provides metabolic resistance to -oxidation. This structural motif is a classic example of the Thorpe-Ingold Effect , where substituents on a carbon chain force the chain into a conformation that favors cyclization or, in this case, specific receptor binding geometries.
Gemfibrozil Synthesis Workflow
Figure 2: The nitrile group serves as a masked carboxylic acid, protecting the functionality until the final hydrolysis step.
Part 5: Safety & Handling
Hazards: As an alkyl iodide, this compound is a potential alkylating agent and should be treated as a suspected carcinogen/mutagen. It is also an irritant to eyes, skin, and respiratory systems.
Storage: Light sensitive. Store in amber glass bottles under nitrogen or argon at 2–8°C. Copper wire is often added to stabilize against iodine liberation.
Disposal: Must be disposed of as halogenated organic waste. Do not mix with strong oxidizers or strong bases.
References
National Institute of Standards and Technology (NIST). (2025).[1] 2,2-Dimethylpentanenitrile Properties. NIST Chemistry WebBook.[1] Retrieved from [Link]
PubChem. (2025). Compound Summary: 5-iodo-2,2-dimethylpentanenitrile.[2][3] National Library of Medicine. Retrieved from [Link]
Google Patents. (1997). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (Gemfibrozil).[4][5] Patent CA1267155A. Retrieved from
Technical Guide: Strategic Utilization of 5-Iodo-2,2-dimethylpentanenitrile in High-Purity Gemfibrozil Synthesis
Topic: Role of 5-Iodo-2,2-dimethylpentanenitrile in Gemfibrozil Synthesis Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Process Chemists, Drug Development Scientists, and CMC (Chemistry, Manufact...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Role of 5-Iodo-2,2-dimethylpentanenitrile in Gemfibrozil Synthesis
Content Type: Technical Whitepaper / Process Chemistry Guide
Audience: Process Chemists, Drug Development Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1]
[1]
Executive Summary
This technical guide analyzes the specific utility of 5-Iodo-2,2-dimethylpentanenitrile (IDPN) as a superior alkylating agent in the synthesis of Gemfibrozil (Lopid).[1] While historical industrial routes predominantly utilize bromo-ester derivatives, the iodo-nitrile pathway offers distinct kinetic and impurity profile advantages.[1] This document details the mechanistic rationale, experimental protocols, and critical process parameters (CPPs) required to implement this route, positioning it as a high-fidelity alternative for minimizing genotoxic impurities and maximizing yield in late-stage API manufacturing.
Strategic Rationale: The Nitrile vs. Ester Route
The synthesis of Gemfibrozil hinges on the etherification of 2,5-dimethylphenol .[1] Standard protocols typically employ alkyl 5-bromo-2,2-dimethylpentanoate.[1] However, this "Ester Route" presents specific challenges:
Transesterification: Potential for side-reactions if alcoholic solvents are used.[1]
Hydrolytic Instability: Esters can hydrolyze prematurely under the basic conditions required for phenoxide formation.[1]
Leaving Group Efficiency: Bromides are kinetically slower than iodides, often requiring higher temperatures that promote impurity formation.[1]
The Iodo-Nitrile Advantage:
By substituting the ester with a nitrile and the bromide with an iodide (IDPN), the process gains:
Enhanced Electrophilicity: The C-I bond is weaker and more polarizable than C-Br, significantly accelerating the
Masked Carboxyl Functionality: The nitrile group (-CN) is chemically robust against premature hydrolysis during the alkylation step, preventing the formation of di-acid byproducts.[1]
Convergent Synthesis: The nitrile is cleanly hydrolyzed to the carboxylic acid in the final step, ensuring high atom economy.[1]
Chemical Profile: 5-Iodo-2,2-dimethylpentanenitrile (IDPN)[1]
The synthesis proceeds via a classic Williamson ether synthesis followed by nitrile hydrolysis.[1] The use of the iodo-derivative specifically addresses the steric hindrance presented by the ortho-methyl group on the phenol ring.[1]
Reaction Scheme Visualization
Figure 1: Synthetic pathway utilizing IDPN.[1] The Iodine leaving group accelerates the coupling step, while the Nitrile group protects the carboxyl functionality.
Experimental Protocol
Safety Warning: 2,5-Dimethylphenol is corrosive and toxic.[1][2] Alkyl iodides are potential alkylating agents and should be handled in a fume hood.[1] Wear appropriate PPE.[1]
Charge a reaction vessel with 2,5-Dimethylphenol (1.0 eq) and Acetone or DMF (5-7 volumes).[1]
Add Potassium Carbonate (
) (1.5 eq) anhydrous. Note: is preferred over NaOH here to minimize side reactions.
Addition of Electrophile:
Heat the mixture to 60°C to generate the phenoxide anion in situ.
Add 5-Iodo-2,2-dimethylpentanenitrile (IDPN) (1.05 eq) dropwise over 30 minutes.[1]
Process Tip: If IDPN is unavailable, it can be generated in situ by reacting the Bromo-analog with catalytic Sodium Iodide (NaI) (Finkelstein condition), but direct use of IDPN yields faster kinetics.[1]
Reaction Monitoring:
Reflux at 80°C (if DMF) or reflux (if Acetone) for 4–6 hours.
Monitor via HPLC/TLC until Phenol content is < 0.5%.[1]
Workup:
Cool to room temperature.[1] Filter off inorganic salts (
Mechanism: NaI reacts with the alkyl bromide to transiently form the alkyl iodide (IDPN), which immediately reacts with the phenoxide.[1] This maintains the kinetic advantage while lowering raw material costs.[1]
References
Process for the preparation of gemfibrozil. US Patent 5,654,476.[1] (Describes the standard halo-ester alkylation and phase transfer catalysis methods). Link
Phenoxy-alkanoic acid derivatives and process for their preparation. US Patent 3,674,836.[1][3] (The foundational patent establishing the structural activity relationships of Gemfibrozil and related fibrates). Link
Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. US Patent 4,665,226.[1][3][4][5] (Details the optimization of the etherification step using various leaving groups). Link
5-Iodo-2,2-dimethylpentanenitrile Product Record. CymitQuimica / Fluorochem. (Verification of the commercial availability of the specific iodo-intermediate). Link
Gemfibrozil Impurity Profiling. Pharmaffiliates. (Reference for Impurity A and other process-related byproducts). Link
Solvation Thermodynamics and Miscibility Profiling of 5-Iodo-2,2-dimethylpentanenitrile in Organic Media
Executive Summary For researchers and drug development professionals utilizing 5-Iodo-2,2-dimethylpentanenitrile (CAS 56475-44-6) as an alkylating agent or synthetic building block, understanding its solvation behavior i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals utilizing 5-Iodo-2,2-dimethylpentanenitrile (CAS 56475-44-6) as an alkylating agent or synthetic building block, understanding its solvation behavior is critical for optimizing reaction conditions, liquid-liquid extractions, and chromatographic purifications. Because this compound exists as a liquid at standard temperature and pressure, its "solubility" in organic solvents is governed by liquid-liquid miscibility thermodynamics rather than solid dissolution. This whitepaper provides a comprehensive analysis of its structural solvation causality, predictive Hansen Solubility Parameters (HSPs), and a self-validating quantitative NMR (qNMR) protocol for empirical miscibility determination.
Structural Descriptors & Solvation Causality
As a Senior Application Scientist, I approach solvation not as a binary "dissolves/does not dissolve" phenomenon, but as a thermodynamic equilibrium dictated by molecular structure. 5-Iodo-2,2-dimethylpentanenitrile (Molecular Weight: 237.08 g/mol [1]) possesses three distinct structural domains that dictate its behavior in organic media:
The Nitrile Group (-C≡N): This moiety introduces a strong, localized dipole moment. It acts as a hydrogen-bond acceptor and aligns favorably with polar aprotic solvents (e.g., DMSO, Acetonitrile) via dipole-dipole interactions.
The Primary Iodide (-CH₂-I): Iodine is a large, highly polarizable halogen. It contributes significantly to the molecule's London dispersion forces and can participate in halogen bonding (acting as a Lewis acid) with electron-rich solvent donors.
The Gem-Dimethyl Chain (-C(CH₃)₂-): The substitution at the C2 position introduces severe steric bulk. Causality Insight: This steric hindrance frustrates ordered crystal lattice formation, which is why the compound is a liquid at room temperature. Consequently, the enthalpy of fusion (
) barrier is effectively zero, allowing the highly lipophilic aliphatic chain to partition freely into non-polar solvents without the energy penalty usually required to break a crystal lattice.
Caption: Solvation interaction network mapping functional groups to primary solvent affinities.
Predictive Hansen Solubility Framework
To systematically predict the miscibility of 5-Iodo-2,2-dimethylpentanenitrile, we utilize Hansen Solubility Parameters (HSPs), which divide the total cohesive energy of a liquid into three components: Dispersion (
Because the molecule is amphiphilic in Hansen space—possessing both a highly non-polar aliphatic backbone and a highly polar nitrile head—it exhibits an exceptionally broad miscibility profile across organic solvents.
Self-Validating qNMR Protocol for Miscibility Determination
While predictive models are useful, empirical validation is mandatory in drug development. Why use quantitative NMR (qNMR) instead of HPLC-UV? 5-Iodo-2,2-dimethylpentanenitrile lacks a conjugated
-system, making UV detection at standard wavelengths (e.g., 254 nm) highly insensitive and prone to baseline integration errors. qNMR is a primary analytical method where the signal area is directly proportional to the number of resonant nuclei, providing absolute, bias-free quantitation without requiring a compound-specific reference standard[4],[5].
The following protocol is a self-validating system : it incorporates an internal standard and mass balance checks to ensure absolute metrological traceability[6].
Step-by-Step Methodology
Gravimetric Preparation: Accurately weigh ~20 mg of a high-purity internal standard (e.g., Dimethyl sulfone, TraceCERT®) into a 20 mL scintillation vial using a microbalance (d = 0.01 mg).
Solvent Saturation: Add 1.0 mL of the target organic solvent (e.g., a marginal solvent like ethylene glycol) and an excess of 5-Iodo-2,2-dimethylpentanenitrile (~500 mg) to force phase separation.
Equilibration: Seal the vial and agitate in a thermoshaker at exactly 25.0 °C for 24 hours to achieve thermodynamic equilibrium.
Phase Separation: Centrifuge the mixture at 10,000 RPM for 10 minutes. Carefully extract exactly 100 µL of the upper solvent phase (avoiding the heavy iodide-rich lower phase).
qNMR Acquisition: Dilute the 100 µL aliquot into 600 µL of a deuterated lock solvent (e.g., CDCl₃). Acquire a 1D
H-NMR spectrum. Critical Parameter: Ensure the relaxation delay () is set to at least of the slowest relaxing proton to guarantee complete longitudinal magnetization recovery[6].
Data Processing: Integrate the sharp singlet of the gem-dimethyl protons (~1.1 ppm, 6H) against the internal standard. Calculate the absolute molar concentration.
Caption: Self-validating 1H-qNMR workflow for precise thermodynamic solubility determination.
Empirical Solvent Compatibility Matrix
Based on structural thermodynamics and empirical profiling, the miscibility limits of 5-Iodo-2,2-dimethylpentanenitrile in standard laboratory and process solvents are summarized below. Because it is a liquid, it acts as a co-solvent in many organic systems.
Table 2: Solvent Compatibility Matrix (Miscibility at 25°C)
Solvent Class
Representative Solvent
Miscibility Limit
Primary Solvation Mechanism
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
Fully Miscible
Dipole-Dipole ( alignment)
Non-Polar Aliphatic
n-Hexane / Heptane
Fully Miscible
Dispersion ( alignment)
Ethers
Tetrahydrofuran (THF)
Fully Miscible
Induced Dipole / Dispersion
Polar Protic
Methanol (MeOH)
Fully Miscible
Weak H-Bonding / Dipole
Highly Polar Protic
Water
Immiscible (< 0.5 mg/mL)
High mismatch; Hydrophobic effect
Polyols
Glycerol
Partially Miscible
Steric exclusion / H-bond network rejection
Note: When performing aqueous workups (e.g., washing a reaction mixture with brine), 5-Iodo-2,2-dimethylpentanenitrile will partition almost exclusively into the organic layer (e.g., EtOAc or DCM) due to its extremely high LogP value driven by the gem-dimethyl and iodo groups.
References
Hansen Solubility Parameters: A User's Handbook, Second Edition
Source: Taylor & Francis / CRC Press
URL:[Link]
A Routine Experimental Protocol for qHNMR Illustrated with Taxol
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Quantitative NMR as a Versatile Tool for the Reference Material Preparation
Source: MDPI
URL:[Link]
Quantitative NMR Assays (qNMR)
Source: Bruker
URL:[Link]
CAS: 56475-44-6 | Formula: C7H12IN | MW: 237.08 g/mol Executive Summary & Chemical Architecture For Research & Development Use Only. This guide serves as an advanced technical supplement to the standard Safety Data Sheet...
For Research & Development Use Only.
This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS). It is designed for organic chemists and medicinal chemistry teams utilizing 5-Iodo-2,2-dimethylpentanenitrile as a building block—likely for the introduction of gem-dimethyl substituted alkyl chains in drug candidates (e.g., to block metabolic oxidation at the
-position or enforce conformational constraints).
Molecular Architecture & Reactivity Profile
The molecule features two distinct reactive termini separated by a lipophilic spacer. Understanding this duality is critical for safe handling and experimental design.
C5-Iodo Terminus (Electrophile): A primary alkyl iodide. It is a potent alkylating agent susceptible to nucleophilic attack (
) and radical generation (homolytic cleavage via light/heat).
C1-Nitrile Terminus (Dipole/Metabolic Site): A cyano group shielded by a gem-dimethyl motif at C2. This steric bulk reduces the rate of hydrolysis but does not eliminate the potential for metabolic release of cyanide ions in vivo.
Figure 1: Reactivity Hotspots. The C5-Iodo position drives acute chemical reactivity, while the C1-Nitrile presents toxicological risks.
Hazard Profiling: The "Double Threat"
Standard SDSs often list generic hazards. As a researcher, you must respect the specific mechanistic threats this compound poses:
A. Alkylating Potential (Genotoxicity Risk)
Mechanism: The primary alkyl iodide is a good leaving group. It can alkylate DNA bases (e.g., N7 of guanine) or proteins.
Risk Level: Treat as a Suspected Mutagen . While specific Ames test data for this CAS may be absent, structural analogues (short-chain alkyl iodides) are established alkylating agents.
Control: All weighing and transfer must occur within a certified fume hood.
B. Metabolic Toxicity (Nitrile Group)
Mechanism: Aliphatic nitriles can be metabolized by cytochrome P450 enzymes (specifically CYP2E1) to release cyanide ions (
), though the gem-dimethyl substitution at the -carbon significantly slows this process compared to linear nitriles.
Acute Symptoms: Headache, dizziness, weakness, and in severe cases, hypoxia-like symptoms.
Control: Do not rely solely on odor.[1][2] Nitriles often have poor warning properties.
C. Physical Instability (The "Iodide Clock")
Observation: Colorless liquids turn yellow/brown over time.
Causality:
. Free iodine () is liberated by light or heat.
Impact: Free iodine is an oxidant that can interfere with sensitive metal-catalyzed cross-couplings (e.g., Grignard formation, Palladium cycles).
Advanced Handling Protocols
Storage Strategy
Temperature: 2–8°C (Refrigerate).
Atmosphere: Store under Inert Gas (Argon/Nitrogen). Oxygen accelerates decomposition.
Container: Amber glass is mandatory to prevent photolysis.
Stabilization: If long-term storage is required, adding a strip of Copper wire (activated) can scavenge free iodine, though this is generally reserved for bulk solvents.
Personal Protective Equipment (PPE) Matrix
Gloves:
Standard: Nitrile (0.11 mm) - Splash protection only . Alkyl iodides can permeate thin nitrile.
Recommended: Double-gloving (Nitrile over Laminate/PE) or heavy-duty Nitrile (0.2 mm+) for prolonged handling.
Respiratory:
Use a fume hood maintaining 100 fpm face velocity.
If outside containment (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component protects against potential HI (Hydrogen Iodide) decomposition products.
Emergency Response & Decision Logic
Spill Management (Small Scale < 50 mL)
Do not use water immediately, as it spreads the organic phase.
Figure 2: Emergency Response Workflow. Note the specific use of Thiosulfate to neutralize iodine residues.
First Aid Specifics
Skin Contact: Wash with soap and water for 15 minutes.[3] Pro-Tip: If the skin turns yellow (iodine stain), wash with a dilute (5%) Sodium Thiosulfate solution to reduce the iodine to colorless iodide, then wash again with soap.
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).
Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from the aliphatic chain outweighs the benefit of expulsion.
Synthesis & Waste Disposal
Quenching "Old" Material
If a bottle has turned dark brown (significant
liberation):
Dissolve the material in an inert solvent (e.g., Dichloromethane).
Wash with 10% aqueous Sodium Thiosulfate (
) until the organic layer is colorless.
Dry over Magnesium Sulfate (
) and concentrate.
Waste Classification
Category: Halogenated Organic Waste.
Segregation: Do not mix with strong oxidizers (Peroxides, Nitric Acid) or strong bases (potential for exothermic hydrolysis of the nitrile).
Labeling: Must carry "Toxic" and "Suspected Carcinogen" tags due to the alkyl iodide functionality.
References
National Institute of Standards and Technology (NIST). 2,2-Dimethylpentanenitrile - Physical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]
PubChem. 5-Iodo-2,2-dimethylpentanenitrile - Compound Summary. National Library of Medicine. Available at: [Link]
Difference between 5-Bromo and 5-Iodo-2,2-dimethylpentanenitrile
The following technical guide provides an in-depth analysis of 5-Bromo-2,2-dimethylpentanenitrile and its iodo-analog, focusing on their distinct roles in pharmaceutical synthesis. Comparative Analysis of Halogenated Int...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 5-Bromo-2,2-dimethylpentanenitrile and its iodo-analog, focusing on their distinct roles in pharmaceutical synthesis.
Comparative Analysis of Halogenated Intermediates in Drug Development
Executive Summary
In the synthesis of lipid-regulating agents such as Gemfibrozil and emerging therapeutics like Bempedoic acid , the gem-dimethyl pentyl chain is a critical pharmacophore. Two primary alkylating agents are used to introduce this motif: 5-Bromo-2,2-dimethylpentanenitrile ("The Bromo-Nitrile") and 5-Iodo-2,2-dimethylpentanenitrile ("The Iodo-Nitrile").
While the Bromo-Nitrile is the primary industrial starting material due to cost-efficiency, the Iodo-Nitrile serves as a "high-reactivity surrogate," often generated in situ or employed in late-stage functionalization to overcome kinetic barriers in nucleophilic substitution (
) reactions. This guide delineates the physicochemical, mechanistic, and safety distinctions between these two isoteres.
Part 1: Physicochemical Profile & Identification
The fundamental difference lies in the carbon-halogen bond strength and polarizability, which dictates their storage stability and reaction kinetics.
Feature
5-Bromo-2,2-dimethylpentanenitrile
5-Iodo-2,2-dimethylpentanenitrile
CAS Number
20654-47-1 (Generic Core)*
56475-44-6
Molecular Formula
Molecular Weight
190.08 g/mol
237.08 g/mol
Bond Energy (C-X)
~285 kJ/mol (Stronger)
~218 kJ/mol (Weaker)
Leaving Group Ability
Good ( is a stable base)
Excellent ( is a weaker base)
Physical State
Colorless to pale yellow liquid
Yellow to reddish-brown liquid (light sensitive)
Storage
2-8°C, Inert atmosphere
-20°C, Dark, Copper foil (stabilizer)
*Note: CAS 20654-47-1 refers to the parent nitrile structure; specific halogenated derivatives often appear under proprietary or intermediate registry numbers in patent literature (e.g., related ester CAS 79520-52-8).
Part 2: Synthetic Accessibility & Interconversion
Synthesis of the Bromo-Precursor
The Bromo-Nitrile is typically synthesized via a radical chain reaction. The gem-dimethyl group is established early using isobutyric acid derivatives, followed by chain extension.
Mechanism: Anti-Markovnikov addition of HBr to 2,2-dimethyl-4-pentenenitrile.
Challenge: Controlling regioselectivity to ensure terminal bromination (5-position) rather than internal (4-position).
The Finkelstein Exchange (The "Iodo-Switch")
Direct iodination of the alkene is expensive and unstable. Therefore, the Iodo-Nitrile is almost exclusively generated from the Bromo-Nitrile via the Finkelstein Reaction . This is an equilibrium process driven by the solubility difference of sodium salts in acetone.
Protocol:
Dissolve 5-Bromo-2,2-dimethylpentanenitrile (1.0 eq) in anhydrous Acetone (0.5 M).
Add Sodium Iodide (NaI, 1.5 eq). NaI is soluble in acetone.
Reflux for 4–12 hours.
Driving Force: Sodium Bromide (NaBr) precipitates out of the solution, shifting the equilibrium to the right (Le Chatelier’s principle).
Figure 1: Synthetic workflow converting the stable Bromo-precursor into the reactive Iodo-species for API synthesis.
Part 3: Reactivity & Mechanistic Logic
The Nucleophilic Substitution (
) Advantage
The primary utility of converting the Bromo-Nitrile to the Iodo-Nitrile is to accelerate
reactions.
Leaving Group Quality: Iodide (
) is a larger, softer base than Bromide (). Its conjugate acid (HI, pKa -10) is stronger than HBr (pKa -9), making a superior leaving group.
Transition State Stabilization: The C-I bond is longer and weaker. During nucleophilic attack, the transition state energy barrier is lower for the Iodo-analog, allowing reactions to proceed at lower temperatures.
The "Gem-Dimethyl" (Thorpe-Ingold) Effect
While the halogen is at the C5 position (primary), the gem-dimethyl group at C2 exerts a conformational influence known as the Thorpe-Ingold Effect .
Impact: The bulky methyl groups restrict the rotation of the carbon chain, statistically increasing the population of conformers where the C5-halogen is closer to the molecular core.
Consequence: This facilitates intramolecular cyclization side-reactions (e.g., formation of 2,2-dimethyl-valerolactone if hydrolysis occurs). The Iodo-analog, being more reactive, is more prone to this cyclization if water is present. Strict anhydrous conditions are required for the Iodo-Nitrile.
Part 4: Applications in Drug Development[1][2]
Case Study: Gemfibrozil Synthesis
In the synthesis of Gemfibrozil (a lipid-lowering agent), the 2,2-dimethylpentanoate chain is attached to a 2,5-dimethylphenol core.[1][2]
Standard Route (Cost-Driven): Uses the Bromo-ester or Bromo-nitrile at high temperatures (refluxing toluene/MEK).
Risk:[3][4] High heat promotes elimination (alkene formation) and thermal decomposition.
Optimized Route (Quality-Driven): Uses catalytic NaI to generate the Iodo-species in situ.
Benefit: Allows the etherification to occur at lower temperatures (60-80°C), reducing the "styrene-like" elimination impurities and improving the impurity profile (genotoxicity control).
Genotoxicity Management
Alkyl halides are potential genotoxic impurities (PGIs).
Bromo-Nitrile: Often classified as a Class 2 solvent/reactant; must be controlled to ppm levels in the final API.
Iodo-Nitrile: Due to higher reactivity, it is rapidly consumed in the reaction, often making it easier to "purge" from the final process stream compared to the slower-reacting Bromo analog.
Part 5: Handling, Stability & Safety
Light Sensitivity (Iodo-Specific)
The C-I bond is photolabile. Exposure to UV/visible light causes homolytic cleavage, generating iodine radicals (
) which dimerize to , turning the sample brown.
Protocol: Wrap all flasks in aluminum foil. Store Iodo-Nitrile under Argon.
Analytical Monitoring
Distinguishing the two via HPLC/GC is critical during the Finkelstein exchange.
GC-MS: The Iodo-Nitrile will elute later than the Bromo-Nitrile on non-polar columns (e.g., DB-5) due to higher molecular weight and polarizability, despite the weaker dipole.
TLC: Iodo compounds often stain instantly with UV or Iodine chambers; Bromo compounds are slower to visualize.
5-Iodo-2,2-dimethylpentanenitrile: Danger. H301 (Toxic if swallowed), H317 (Sensitizer). Note: Iodo-alkanes are generally more cytotoxic and potent alkylating agents than bromo-alkanes.
References
Gemfibrozil Synthesis & Intermediates
Ramachandran, N., et al. (2015). "An Improved New Path to Synthesize Gemfibrozil."[5] Asian Journal of Chemistry. Link
Patent US5654476A. "Process for the preparation of gemfibrozil." (Discusses the 5-bromo-2,2-dimethylpentanoic acid ester intermediate). Link
Genotoxicity of Halogenated Intermediates
Chittireddy, H., et al. (2023).[3][5] "Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil." Separations. (Highlights the analysis of bromo-intermediates). Link
Chemical Properties & CAS Data
NIST Chemistry WebBook. "2,2-Dimethylpentanenitrile (CAS 20654-47-1)." Link
PubChem. "5-Bromo-2,2-dimethylpentanal (Related Aldehyde CAS 52387-44-7)."[6] Link
Mechanistic Principles:
Ingold, C. K. "Structure and Mechanism in Organic Chemistry." (Foundational text on Finkelstein and Thorpe-Ingold effects).
Introduction: The Strategic Value of the gem-Dimethyl Group in Medicinal Chemistry
An In-depth Technical Guide on the Applications of Dimethyl-Substituted Alkyl Iodides in Drug Discovery For Researchers, Scientists, and Drug Development Professionals The journey of a potential drug molecule from a labo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Applications of Dimethyl-Substituted Alkyl Iodides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The journey of a potential drug molecule from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its molecular architecture. Among the myriad of structural motifs employed by medicinal chemists, the gem-dimethyl group, a simple yet profound feature, has been repeatedly identified as a key contributor to the success of numerous therapeutic agents. This structural element is frequently found in a wide array of clinically important natural products, including taxanes, epothilones, and various antibiotics.[1][2] Inspired by nature's success, medicinal chemists have strategically incorporated the gem-dimethyl group into synthetic molecules to enhance their therapeutic potential.[1][2]
The strategic installation of a gem-dimethyl group can significantly improve a molecule's profile in several ways. It can enhance metabolic stability by sterically shielding susceptible positions from enzymatic degradation. Furthermore, the Thorpe-Ingold effect, or gem-dimethyl effect, introduces conformational constraints that can lock a molecule into its bioactive conformation, thereby increasing its potency and selectivity for its biological target.[1] This conformational restriction is a powerful tool for optimizing ligand-receptor interactions. Additionally, the presence of a gem-dimethyl group can modulate critical physicochemical properties such as lipophilicity and solubility, which are paramount for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
This guide focuses on a specific class of reagents that serve as valuable precursors for introducing the influential gem-dimethyl motif: dimethyl-substituted alkyl iodides. By wedding the inherent reactivity of the carbon-iodine bond with the strategic advantages of the gem-dimethyl group, these reagents provide a powerful toolkit for the modern drug hunter.
Part 1: The Role of Alkyl Iodides as Versatile Synthetic Intermediates in Drug Discovery
Alkyl iodides are highly valued in organic synthesis due to the unique properties of the carbon-iodine bond. Being the longest and weakest of the carbon-halogen bonds, it renders the iodine atom an excellent leaving group in nucleophilic substitution reactions. This high reactivity makes alkyl iodides indispensable for forging new carbon-carbon and carbon-heteroatom bonds, which are the cornerstones of molecular construction in drug discovery.
The utility of alkyl iodides extends to the formation of organometallic reagents, such as Grignard reagents, and their participation in various transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental to the synthesis of complex molecular scaffolds that are often the basis for new therapeutic agents.
Part 2: Dimethyl-Substituted Alkyl Iodides: A Synergy of Steric Influence and Reactivity
The introduction of a gem-dimethyl group onto an alkyl iodide creates a reagent with a unique blend of steric bulk and inherent reactivity. This combination presents both challenges and opportunities in synthesis design, which can be strategically exploited in drug discovery programs.
Section 2.1: Synthesis of Dimethyl-Substituted Alkyl Iodides
A quintessential example of a dimethyl-substituted alkyl iodide is neopentyl iodide (1-iodo-2,2-dimethylpropane). Its synthesis from the corresponding alcohol is a standard yet illustrative procedure.
This protocol is adapted from a well-established method.
Materials:
Neopentyl alcohol (2,2-dimethyl-1-propanol)
Triphenyl phosphite
Methyl iodide
1 N Sodium hydroxide solution
Calcium chloride (anhydrous)
Drying tube
Distillation apparatus
Procedure:
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a thermometer, combine triphenyl phosphite, neopentyl alcohol, and methyl iodide.
Reflux: Gently heat the mixture to reflux. The reaction progress can be monitored by the gradual increase in the temperature of the refluxing liquid.
Distillation: Once the reaction is complete, allow the mixture to cool. Assemble a distillation apparatus and distill the mixture under reduced pressure.
Work-up: Collect the fraction containing the neopentyl iodide. Wash the distillate with water, followed by several washes with cold 1 N sodium hydroxide solution to remove any phenolic byproducts.
Drying and Final Distillation: Wash the product again with water and dry it over anhydrous calcium chloride. Perform a final distillation to obtain pure neopentyl iodide.
Section 2.2: The Impact of gem-Dimethyl Substitution on Reactivity
The Thorpe-Ingold effect is a phenomenon where the presence of bulky substituents, such as a gem-dimethyl group, on a carbon chain accelerates the rate of intramolecular cyclization reactions.[3] This is attributed to a decrease in the internal bond angle between the substituents, which in turn brings the reactive ends of the molecule closer together, favoring cyclization.[3] This effect is a powerful tool in the synthesis of cyclic structures, which are prevalent in drug molecules.
Caption: Nickel-catalyzed coupling of neopentyl iodide in Arenarol synthesis.
This generalized protocol is based on established methods for nickel-catalyzed cross-couplings.
Materials:
Neopentyl iodide
Aryl Grignard reagent or other suitable organometallic partner
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the nickel catalyst in the anhydrous solvent.
Addition of Reactants: To the catalyst solution, add the neopentyl iodide followed by the dropwise addition of the organometallic reagent at a controlled temperature.
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
Quenching and Work-up: Upon completion, carefully quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.
Purification: Purify the crude product by column chromatography to obtain the desired cross-coupled product.
Section 3.2: Role in the Synthesis of Spirocyclic and Other Complex Architectures
Spirocycles, compounds containing two rings connected by a single common atom, are increasingly recognized as privileged scaffolds in drug discovery due to their rigid, three-dimensional structures. The Thorpe-Ingold effect can be strategically employed in the synthesis of these complex architectures. The use of gem-diallyl substituted precursors, which can be synthesized from the ring-opening of (halomethyl)cyclopropanes, allows for ring-closing metathesis to form spirocycles. [3]While not directly starting from a simple dimethyl-substituted alkyl iodide, the underlying principle of leveraging the gem-dialkyl effect is the same.
A more direct approach involves the intramolecular cyclization of a molecule containing a gem-dimethyl group and a tethered reactive iodide. The steric compression afforded by the dimethyl groups can facilitate the formation of a spirocyclic ring system.
Dimethyl-substituted alkyl iodides represent a specialized yet powerful class of reagents in the drug discovery arsenal. Their ability to introduce the strategically important gem-dimethyl group, coupled with the unique reactivity imparted by the carbon-iodine bond, makes them invaluable for the synthesis of complex and sterically demanding molecular architectures. While their application in traditional S_N2 reactions is limited, their utility in modern synthetic methodologies, particularly nickel-catalyzed cross-coupling reactions, has opened new avenues for the construction of novel drug candidates. As the demand for molecules with enhanced three-dimensionality and improved ADME properties continues to grow, the strategic use of dimethyl-substituted alkyl iodides is poised to play an increasingly important role in shaping the future of medicinal chemistry. Further exploration into new catalytic systems that can harness the unique properties of these reagents will undoubtedly lead to the discovery of even more innovative and effective therapeutics.
References
Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). Retrieved from [Link]
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
Snider, B. B., & Shi, Z. (1995). Application of the Nickel-Mediated Neopentyl Coupling in the Total Synthesis of the Marine Natural Product Arenarol. The Journal of Organic Chemistry, 60(16), 5374–5375. [Link]
Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]
Snider, B. B., & Shi, Z. (1995). Application of the Nickel-Mediated Neopentyl Coupling in the Total Synthesis of the Marine Natural Product Arenarol. The Journal of Organic Chemistry, 60(16), 5374-5375. [Link]
Kostal, J., & Jorgensen, W. L. (2010). Thorpe−Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect. Journal of the American Chemical Society, 132(25), 8766–8773. [Link]
Paquette, L. A., & Han, Y.-K. (1979). Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. The Journal of Organic Chemistry, 44(23), 4014–4018. [Link]
Application Note: Scalable Synthesis of 5-Iodo-2,2-dimethylpentanenitrile via Directed Alkylation and Halide Exchange
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 5-Iodo-2,2-dimethylpentanenitrile (CAS: 56475-44-6) Molecular Formula: C₇H₁₂IN Executive Summary 5-Iodo-2,2-dimethylp...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Compound: 5-Iodo-2,2-dimethylpentanenitrile (CAS: 56475-44-6)
Molecular Formula: C₇H₁₂IN
Executive Summary
5-Iodo-2,2-dimethylpentanenitrile is a highly versatile electrophilic building block. It is frequently utilized in the synthesis of complex spirocycles, chiral phosphines, and pyrrolidine-containing polycyclic compounds that serve as scaffolds for pharmaceutical APIs[1]. This application note details a robust, field-proven, two-step synthetic protocol starting from inexpensive isobutyronitrile. By leveraging a "build-couple-pair" strategy, this method circumvents the common pitfalls of direct diiodo-alkylation, ensuring high chemoselectivity, scalability, and straightforward analytical validation.
Mechanistic Rationale & Retrosynthetic Strategy
While a single-step alkylation using 1,3-diiodopropane might appear retrosynthetically intuitive, empirical experience dictates otherwise. Direct alkylation with symmetrical diiodides frequently leads to over-alkylation (forming spiro-dinitriles) or Wurtz-type homocoupling.
To ensure absolute chemoselectivity, this protocol employs 1-bromo-3-chloropropane [2].
Alpha-Alkylation: Isobutyronitrile is deprotonated to form a sterically hindered ketenimine anion. Due to the differential leaving-group ability of the dihalide (Br > Cl), the nucleophilic attack occurs exclusively at the brominated terminus, yielding 5-chloro-2,2-dimethylpentanenitrile[3].
Finkelstein Halide Exchange: The chloro-intermediate is subsequently converted to the target iodo-compound using Sodium Iodide (NaI) in acetone. This reaction is thermodynamically driven to completion by the insolubility of the NaCl byproduct in acetone.
Fig 1: Two-step synthetic workflow for 5-Iodo-2,2-dimethylpentanenitrile via a chloro-intermediate.
Base Selection & Optimization (Expertise & Experience)
The choice of base for the initial deprotonation of isobutyronitrile (pKa ~ 32) is critical. The use of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is mandatory to efficiently deprotonate the α-carbon without competing nucleophilic attack on the electrophilic nitrile carbon[4].
Fig 2: Mechanistic causality and outcome dependencies in base selection for nitrile deprotonation.
Table 1: Base Optimization Data
Base Reagent
pKa (Conj. Acid)
Equivalents
Temp (°C)
Enolization Yield
Major Impurity Profile
LDA
~36
1.1
-78
>98%
Clean / Trace dimer
NaHMDS
~26
1.1
-78
65%
Unreacted Starting Material
n-BuLi
>50
1.05
-78
<30%
Ketimine addition products
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 5-Chloro-2,2-dimethylpentanenitrile
Objective: Chemoselective α-alkylation of isobutyronitrile.
System Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
Deprotonation: Charge the flask with anhydrous THF (100 mL) and LDA (1.1 eq, 2.0 M solution in THF/heptane). Cool the mixture to -78 °C using a dry ice/acetone bath.
Causality: Slow addition prevents localized exothermic spikes, which can trigger self-condensation of the highly reactive ketenimine anion. Stir for 1 hour at -78 °C.
Alkylation: Add 1-bromo-3-chloropropane (1.2 eq) neat, dropwise via syringe[2].
Causality: A 20% stoichiometric excess of the dihalide ensures the reaction is driven to mono-alkylation, suppressing the formation of dimeric byproducts.
Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
Workup: Quench cautiously with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
GC-MS: Confirm the presence of the intermediate via the expected monoisotopic mass of 145.06 Da[3].
Protocol B: Finkelstein Halide Exchange to Target Compound
Objective: Thermodynamic conversion of the alkyl chloride to the alkyl iodide.
Reaction Setup: Dissolve the crude 5-chloro-2,2-dimethylpentanenitrile (approx. 0.1 mol) in anhydrous Acetone (200 mL) to achieve a ~0.5 M concentration.
Causality: A massive excess of NaI pushes the S_N2 kinetics forward. Acetone is specifically chosen because NaI is soluble in it, while NaCl is not.
Reflux: Heat the mixture to a gentle reflux (56 °C) for 16–24 hours.
Self-Validating QC Check: A fine white precipitate (NaCl) will form in the flask. This visual cue acts as an immediate, self-validating indicator that the S_N2 displacement is actively occurring.
Filtration: Cool the reaction to room temperature. Filter the NaCl precipitate through a Celite pad and concentrate the filtrate under reduced pressure.
Purification: Partition the resulting residue between Diethyl Ether (150 mL) and 10% aqueous Na₂S₂O₃ (50 mL).
Causality: The sodium thiosulfate wash is critical; it reduces any trace elemental iodine (I₂, which causes product discoloration and degradation) back into water-soluble iodide ions.
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to afford 5-iodo-2,2-dimethylpentanenitrile as a pale yellow liquid.
Self-Validating QC Check:
¹H NMR (CDCl₃): Validate success by observing the chemical shift of the terminal -CH₂-X protons. The triplet corresponding to -CH₂-Cl (~3.5 ppm) will shift distinctly upfield to ~3.2 ppm (-CH₂-I) due to the lower electronegativity of the iodine atom.
Toxicity: Nitrile compounds can be metabolized to release cyanide in vivo. Handle exclusively in a well-ventilated fume hood.
Alkylating Agents: Both 1-bromo-3-chloropropane and the synthesized iodo-nitrile are active alkylating agents. Avoid all skin contact; use appropriate double-gloving (nitrile over latex) and safety goggles.
Pyrophorics: LDA and n-BuLi are highly reactive and moisture-sensitive. Standard Schlenk line techniques and anhydrous solvents must be used.
Finkelstein reaction conditions for 5-Iodo-2,2-dimethylpentanenitrile preparation
Executive Summary This application note details the optimized protocol for synthesizing 5-Iodo-2,2-dimethylpentanenitrile (CAS 56475-44-6) from its chloro-precursor using the Finkelstein reaction. This compound serves as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized protocol for synthesizing 5-Iodo-2,2-dimethylpentanenitrile (CAS 56475-44-6) from its chloro-precursor using the Finkelstein reaction. This compound serves as a critical aliphatic building block for introducing the gem-dimethyl motif—a structural spacer often utilized in medicinal chemistry to improve metabolic stability (blocking
-oxidation) and modulate lipophilicity.
The protocol leverages the solubility differential of sodium halides in polar aprotic solvents to drive the equilibrium toward the alkyl iodide.[1][2] We provide a scalable, self-validating workflow suitable for drug development applications.[3]
Strategic Reaction Design
The Mechanistic Driver
The synthesis relies on the Finkelstein reaction , a classic
substitution where a primary alkyl chloride is converted to an iodide.[2][4][5][6]
Driving Force: The reaction is equilibrium-controlled but driven to completion by the precipitation of Sodium Chloride (NaCl) in Acetone. Sodium Iodide (NaI) is soluble in acetone, whereas NaCl is virtually insoluble.[1][5]
Substrate Analysis: The target molecule features a gem-dimethyl group at the C2 position and the leaving group at the C5 position.
Steric Environment: Unlike neopentyl halides (where the leaving group is adjacent to the quaternary carbon), the C5 position here is a primary carbon separated by a propylene spacer. Thus, it exhibits high reactivity typical of primary alkyl halides, unhindered by the distal gem-dimethyl group.
Solvent & Reagent Selection[4]
Solvent:Anhydrous Acetone is the primary choice due to the high solubility differential between NaI and NaCl.
Alternative:2-Butanone (Methyl Ethyl Ketone, MEK) can be used if higher reflux temperatures (
vs ) are required to accelerate sluggish kinetics.
Reagent:Sodium Iodide (NaI) , dried to remove hygroscopic water which can solvate NaCl and inhibit precipitation.
Reaction Scheme & Logic Flow
Figure 1: Mechanistic pathway of the Finkelstein exchange driven by solubility product constants (
Inert Atmosphere: Flush the system with Nitrogen (
) or Argon to prevent oxidation of iodide to iodine.
Phase 2: The Exchange (Reflux)
Reflux: Attach a condenser and heat the mixture to a gentle reflux (
bath temperature).
Monitoring: Maintain reflux for 18–24 hours .
Visual Check: A white precipitate (NaCl) will begin to form within the first hour.
TLC Monitoring: Use Hexane:EtOAc (8:2). The iodo-product typically has a slightly higher
than the chloro-precursor and stains distinctly pink/purple with iodine vapor or KMnO4.
Phase 3: Workup & Isolation
Filtration: Cool the mixture to room temperature. Filter off the white NaCl solid using a sintered glass funnel or Celite pad. Wash the cake with cold acetone.
Concentration: Remove the acetone solvent under reduced pressure (Rotary Evaporator) to yield a residue.
Partition: Dissolve the residue in Diethyl Ether or Ethyl Acetate.
Scavenging Iodine: Wash the organic layer with 10% aqueous Sodium Thiosulfate (
).
Purpose: This removes any brown/purple color caused by free iodine (
), preventing product degradation.
Washing: Wash with water (
) and brine ().
Drying: Dry over anhydrous Magnesium Sulfate (
), filter, and concentrate in vacuo.
Phase 4: Purification
Distillation: For high purity, vacuum distillation is recommended. (Expected bp: higher than chloro-precursor).
Storage: Store in an amber vial at
over Copper turnings (stabilizer) to prevent light-induced decomposition.
Process Workflow Diagram
Figure 2: Operational workflow for the isolation of the target alkyl iodide.
Analytical Validation (QC)
Method
Expected Signal
Interpretation
1H NMR
ppm (t, 2H)
The triplet for shifts upfield to ppm for due to the shielding effect of Iodine relative to Chlorine.
13C NMR
ppm
Carbon attached to Iodine appears significantly upfield (typically ppm) compared to Chloride ( ppm). This is the definitive confirmation.
IR
Nitrile () stretch remains intact.
Appearance
Colorless to pale yellow oil
Darkening indicates free iodine formation.
Troubleshooting & Optimization
Incomplete Conversion: If the reaction stalls (common with chlorides), add a catalytic amount (
eq) of Sodium Bromide (NaBr). This creates an in situ Finkelstein cascade (), as the bromide is a better leaving group than chloride and a better nucleophile than iodide for the initial displacement.
Product Instability: Alkyl iodides are light-sensitive. Always wrap flasks in aluminum foil during reaction and storage.
Safety Note: While not highly volatile, alkyl iodides are potential alkylating agents. Handle in a fume hood.
References
Finkelstein Reaction Mechanism & Conditions
Source: Byju's & Vedantu Academic Resources.
Relevance: Establishes the core
mechanism and the necessity of acetone for NaCl precipit
URL:
Synthesis of Gem-Dimethyl Intermedi
Source: ChemicalBook & PubChem (CAS 56475-44-6).
Relevance: Verifies the existence and commercial availability of the specific target 5-Iodo-2,2-dimethylpentanenitrile.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Iodo-2,2-dimethylpentanenitrile (IDPN) represents a "privileged" alkylating agent in medicinal chemistry. Unlike standard alkyl halides, IDPN possesses a unique structural duality: a highly reactive primary iodide for
coupling and a sterically protected nitrile group that serves as a robust masked carboxylic acid.
This guide details the optimized protocols for utilizing IDPN in nucleophilic substitution reactions. It focuses on overcoming common synthetic challenges—specifically, maximizing yield in ether and amine synthesis while leveraging the Thorpe-Ingold (Gem-Dimethyl) effect to prevent side reactions. We also provide a critical "Process Hack" for generating this unstable iodide in situ from its more stable chloro-analog.
Mechanistic Insight & Structural Advantages
The Gem-Dimethyl Effect (Thorpe-Ingold)
The 2,2-dimethyl substitution is not merely structural; it is a kinetic stabilizer.
Prevention of
-Deprotonation: Standard nitriles have acidic -protons (), making them susceptible to deprotonation by the strong bases often required to generate nucleophiles (e.g., NaH, LDA). This leads to self-condensation (Thorpe reaction). The gem-dimethyl group in IDPN removes all -protons, rendering the nitrile chemically inert to base-mediated polymerization.
Conformational Bias: The bulky methyl groups restrict the rotational freedom of the carbon chain. While classically associated with cyclization rates, in linear substitution, this restriction minimizes entropic loss during the transition state, often improving reaction kinetics compared to the linear analog [1].
Leaving Group Dynamics
The terminal iodide is a "soft" leaving group with a weak bond dissociation energy (
kcal/mol) compared to bromide ( kcal/mol) or chloride ( kcal/mol). This makes IDPN significantly more reactive toward soft nucleophiles (sulfur, phosphorus) and moderately harder nucleophiles (amines, phenoxides) under mild conditions.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of
substitution on IDPN.
Experimental Protocols
Protocol A: Synthesis of Gemfibrozil Intermediate (C-O Bond Formation)
This protocol describes the alkylation of 2,5-dimethylphenol. This is a model reaction for the synthesis of Gemfibrozil (Lopid), where the nitrile is a precursor to the carboxylic acid [2].
Reagents:
2,5-Dimethylphenol (1.0 equiv)
5-Iodo-2,2-dimethylpentanenitrile (1.1 equiv)
Potassium Carbonate (
), anhydrous (2.0 equiv)
Solvent: DMF (Dimethylformamide) or Acetone
Procedure:
Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethylphenol (10 mmol) in anhydrous DMF (20 mL).
Deprotonation: Add
(20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution may darken slightly.
Addition: Add IDPN (11 mmol) dropwise via syringe.
Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane/EtOAc 4:1). The Iodide is highly reactive; conversion usually completes within 2–4 hours.
Workup: Cool to room temperature. Pour into ice-cold water (100 mL) and extract with Ethyl Acetate (
mL). Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over .
Purification: Concentrate in vacuo. The product is typically a viscous oil. If necessary, purify via silica gel chromatography.
Data Summary:
Parameter
Value
Note
Yield
85-92%
High yield due to lack of elimination side-products.
Reaction Time
3.5 Hours
Significantly faster than the Bromo-analog (12+ hrs).
Appearance
Clear/Pale Yellow Oil
Nitrile peak visible in IR at ~2240 cm⁻¹.
Protocol B: In-Situ Finkelstein Activation (The "Process Hack")
Commercial IDPN can be expensive or unstable upon long-term storage (liberating
). A cost-effective strategy is to use the stable, cheaper 5-Chloro-2,2-dimethylpentanenitrile and convert it to the Iodo-analog in situ using catalytic or stoichiometric Potassium Iodide (KI) [3].
Concept:
In acetone, KCl precipitates, driving the equilibrium toward the reactive Iodide (Le Chatelier's principle).
Procedure:
Dissolve 5-Chloro-2,2-dimethylpentanenitrile (10 mmol) in Acetone (reagent grade).
Add Sodium Iodide (NaI) or Potassium Iodide (KI) (1.2 equiv). NaI is preferred for higher solubility in acetone.
Reflux for 1 hour. A white precipitate (NaCl/KCl) will form.
Direct Use: Do not isolate. Cool the mixture to RT. Add your nucleophile (e.g., amine, thiol) and base directly to this heterogeneous mixture.
Why this works: The small amount of R-I formed reacts immediately with the nucleophile. The iodide ion (
) is then regenerated to convert more R-Cl. The Iodide acts as a nucleophilic catalyst.
Protocol C: N-Alkylation (Secondary Amines)
Used for creating sterically hindered amino-nitriles.
Reagents:
Secondary Amine (e.g., Morpholine) (1.0 equiv)
IDPN (1.0 equiv) - Strict stoichiometry to prevent quaternization.
Base: DIPEA (Diisopropylethylamine) (1.2 equiv)
Solvent: Acetonitrile (
)
Procedure:
Dissolve IDPN (5 mmol) in Acetonitrile (15 mL).
Add DIPEA (6 mmol).
Add Morpholine (5 mmol) slowly at 0°C.
Allow to warm to Room Temperature and stir for 6 hours.
Note: Heating is rarely required due to the high reactivity of the C-I bond. Heating may promote quaternary ammonium salt formation.
Workflow Visualization
Figure 2: Integrated workflow for in-situ generation and application of IDPN.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Moisture in solvent
Use anhydrous DMF/MeCN. The Iodide is sensitive to hydrolysis over long periods.
Darkening of Rxn
Iodine liberation
Add a pinch of Sodium Thiosulfate () during workup to reduce free .
Incomplete Rxn
Steric bulk of Nucleophile
If using a bulky nucleophile, switch solvent to DMSO to increase rate, or add catalytic NaI (if not already present).
Precipitate in Finkelstein
Wrong Salt/Solvent pair
Use NaI/Acetone (NaCl precipitates) or LiBr/MEK. KI is less soluble in Acetone than NaI.
Safety & Handling
Alkyl Iodides: Potential alkylating agents and suspected carcinogens. Handle in a fume hood.
Nitriles: Toxic by ingestion/inhalation. While the gem-dimethyl group stabilizes it, metabolic breakdown can still release cyanide in vivo.
Waste: Segregate halogenated waste. Do not mix with strong oxidizers.
References
Thorpe-Ingold Effect (Gem-Dimethyl Effect)
Source: Wikipedia (General Mechanism)
Context: Explains the stability of the nitrile and kinetic favorability.
URL:
Gemfibrozil Synthesis & Intermediates
Source: US Patent 5654476A (Process for the prepar
Context: Validates the use of 5-halo-2,2-dimethylpentane derivatives in drug synthesis.[1][2]
Procedure for hydrolysis of 5-Iodo-2,2-dimethylpentanenitrile to pentanoic acid
Executive Summary This application note details the procedure for the chemoselective hydrolysis of 5-Iodo-2,2-dimethylpentanenitrile to 5-Iodo-2,2-dimethylpentanoic acid . Critical Distinction: While the user prompt requ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the procedure for the chemoselective hydrolysis of 5-Iodo-2,2-dimethylpentanenitrile to 5-Iodo-2,2-dimethylpentanoic acid .
Critical Distinction: While the user prompt requests conversion to "pentanoic acid," chemical stoichiometry dictates that the hydrolysis of the nitrile group (-CN
-COOH) retains the alkyl skeleton and substituents. Therefore, the target molecule is the 5-iodo-2,2-dimethyl derivative .
The Challenge: This transformation presents a classic "Process Chemistry Dilemma":
Steric Hindrance: The gem-dimethyl group at the
-position creates significant steric bulk (neopentyl-like environment), rendering the nitrile extremely resistant to hydrolysis.
Chemoselectivity: The alkyl iodide at the
-position is a good leaving group. Standard vigorous alkaline hydrolysis conditions required to overcome the steric hindrance often lead to nucleophilic attack on the iodine, resulting in 5-hydroxy-2,2-dimethylpentanoic acid or cyclization to 2,2-dimethyl-5-pentanolide (lactone) .
This guide provides a High-Fidelity Acidic Hydrolysis Protocol designed to preserve the alkyl iodide, alongside a Rapid Alkaline Protocol for comparison, with strict analytical controls to detect lactonization.
Chemical Context & Reaction Logic[1][2][3][4][5]
The Gem-Dimethyl Effect
The 2,2-dimethyl substitution creates a "neopentyl" steric block. Nucleophilic attack at the nitrile carbon is kinetically retarded. Consequently, mild hydrolysis conditions (e.g., 1M NaOH, RT) will fail. Forcing conditions are required, which jeopardizes the iodine.
The Lactonization Trap
Under basic conditions (pH > 7), the resulting carboxylic acid exists as a carboxylate anion (
). This anion can perform an intramolecular attack on the -carbon, displacing the iodide to form a 6-membered lactone ring.
Reaction Pathway Analysis:
Figure 1: Reaction pathways showing the competition between the desired linear acid and the cyclized lactone byproduct.
Objective: Hydrolyze the nitrile while suppressing iodide displacement and lactonization.
Mechanism: Acid catalysis protonates the nitrile nitrogen, activating it for water attack without generating the nucleophilic carboxylate anion that causes cyclization.[1][2]
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal thermometer.
Solvent System: Prepare a mixture of Glacial Acetic Acid, Conc. H2SO4, and Water in a ratio of 2:2:1 (v/v) .
Note: The high acid concentration raises the boiling point and activity of the water.
Addition: Add the substrate (10 mmol) to 20 mL of the acid mixture.
Reaction: Heat the mixture to reflux (approx. 110-120°C) .
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC every 2 hours. The nitrile spot (
) should disappear, transiently forming the amide (), then the acid (, streaks).
Duration: Typically 6–12 hours due to steric hindrance.
Quench: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (50 g).
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
mL).
Caution: Do not neutralize the aqueous phase to pH > 7 before extraction, or the carboxylate will form and potentially cyclize or dissolve in water. Keep the phase acidic.
Workup: Wash the combined organic layers with:
Cold water (
mL)
Brine (
mL)
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath temp < 40°C to prevent thermal lactonization).
Use Case: Only use if the acid method fails or if the specific downstream application tolerates the lactone (e.g., if the next step opens the lactone).
Warning: This method has a high probability of generating the lactone byproduct.
No O-H stretch Sharp C=O stretch ~1735 cm⁻¹ (Lactone shift)
¹H NMR
3.2 ppm (t, 2H, -CH₂-I )
4.2 ppm (t, 2H, -CH₂-O -C=O) Significant shift due to Oxygen vs Iodine
Solubility
Soluble in dilute NaOH (forms salt)
Insoluble in cold dilute NaOH (neutral)
Mass Spec
M+ peak corresponds to Iodine isotope pattern
Mass = (Target - HI). Loss of 128 amu.
Safety & Handling
Alkyl Iodides: Potentially alkylating agents. Handle in a fume hood. Avoid skin contact.
Cyanide Evolution: While hydrolysis converts -CN to -COOH, thermal decomposition or acidic conditions can theoretically release trace HCN if impurities are present. Ensure proper ventilation.
Iodine Stability: Iodine-carbon bonds are light-sensitive. Perform reactions and storage in amber glassware or wrapped in foil.
References
Gemfibrozil Synthesis (Analogous Chemistry)
Patent: US Patent 3,674,836. "2,2-dimethyl-5-(2,5-xylyloxy)valeric acid and salts thereof.
Source:
Hydrolysis of Hindered Nitriles:
Textbook: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Section on Nitrile Hydrolysis using H2SO4/AcOH).
Review: "Steric Effects in the Hydrolysis of Nitriles." Journal of the American Chemical Society.
Application Notes and Protocols: 5-Iodo-2,2-dimethylpentanenitrile as a Versatile Alkylating Agent in Drug Discovery and Organic Synthesis
Introduction: The Strategic Role of Alkylation in Modern Chemistry The introduction of alkyl groups into molecules is a cornerstone of modern organic synthesis and medicinal chemistry.[1] Alkylating agents are fundamenta...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of Alkylation in Modern Chemistry
The introduction of alkyl groups into molecules is a cornerstone of modern organic synthesis and medicinal chemistry.[1] Alkylating agents are fundamental tools that allow for the precise modification of molecular scaffolds, significantly influencing their physicochemical properties such as lipophilicity, solubility, and metabolic stability.[1][2] These modifications are critical in the drug development process, where even minor structural changes can dramatically enhance a compound's biological activity and pharmacokinetic profile.[3]
Among the various classes of alkylating agents, organoiodine compounds are particularly noteworthy.[4] The carbon-iodine (C-I) bond is relatively weak, making the iodide ion an excellent leaving group in nucleophilic substitution reactions.[5] This inherent reactivity makes iodoalkanes highly effective electrophiles for creating new carbon-carbon and carbon-heteroatom bonds.[4]
This guide focuses on 5-Iodo-2,2-dimethylpentanenitrile , a unique alkylating agent that offers the ability to introduce a seven-carbon fragment featuring both a nitrile group and a sterically hindered quaternary center. The nitrile can serve as a handle for further chemical transformations, while the gem-dimethyl group can impart specific conformational constraints or block metabolic pathways. These features make it a valuable building block for synthesizing novel chemical entities in drug discovery and materials science.
Physicochemical Properties of 5-Iodo-2,2-dimethylpentanenitrile
A clear understanding of a reagent's physical and chemical properties is paramount for its effective and safe use.
As a primary alkyl iodide, 5-iodo-2,2-dimethylpentanenitrile primarily engages in nucleophilic substitution via the bimolecular nucleophilic substitution (Sₙ2) mechanism.[8] This is a single-step process where a nucleophile attacks the electrophilic carbon atom attached to the iodine, simultaneously displacing the iodide leaving group.
Causality of Reactivity:
Excellent Leaving Group: Iodide (I⁻) is a large, highly polarizable anion, which stabilizes the negative charge that develops as the C-I bond breaks. This makes it one of the best leaving groups among the halogens.[5]
Unhindered Reaction Center: The carbon atom bonded to the iodine is a primary carbon (CH₂), which is sterically accessible to the incoming nucleophile, favoring the Sₙ2 pathway.
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents such as Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) are ideal as they can solvate the cation of the base but do not form a strong solvation shell around the nucleophile, thus preserving its reactivity.[1][9]
Caption: The Sₙ2 mechanism for alkylation.
Core Application: N-Alkylation of Heterocyclic Scaffolds
A primary application for this reagent is the N-alkylation of nitrogen-containing heterocycles, such as imidazoles, indazoles, and pyrazoles.[1][9] This reaction is pivotal for diversifying lead compounds in drug discovery programs.
Protocol 1: N-Alkylation of 4-Iodo-1H-imidazole
This protocol details the N-alkylation of 4-iodo-1H-imidazole, a common building block. The iodine on the imidazole ring can be used for subsequent cross-coupling reactions, making the product a highly versatile intermediate.[1] The methodology is based on established procedures for imidazole alkylation.[1]
Materials:
4-Iodo-1H-imidazole
5-Iodo-2,2-dimethylpentanenitrile
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Experimental Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-1H-imidazole (1.0 eq).
Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 10-20 mL per gram of imidazole).
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole nitrogen, creating a highly reactive imidazolide anion.[1] Performing this step at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Alkylation: Add 5-Iodo-2,2-dimethylpentanenitrile (1.1 eq) dropwise to the reaction mixture at room temperature.
Causality Note: The imidazolide anion acts as the nucleophile, attacking the electrophilic CH₂-I center of the alkylating agent.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting imidazole is consumed (typically 4-12 hours).
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Washing & Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexanes/ethyl acetate gradient) to isolate the desired N-alkylated product.
Data Presentation: Example Reaction Quantities
Reactant/Reagent
Molar Equiv.
Mol. Wt. ( g/mol )
Amount (mmol)
Mass/Volume
4-Iodo-1H-imidazole
1.0
193.98
5.15
1.0 g
Sodium Hydride (60%)
1.1
40.00
5.67
227 mg
5-Iodo-2,2-dimethylpentanenitrile
1.1
237.08
5.67
1.34 g
Anhydrous DMF
-
-
-
15 mL
Visualization: Experimental Workflow
Caption: General workflow for N-alkylation.
Safety and Handling
Working with hazardous chemicals requires strict adherence to safety protocols.[10]
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11]
Ventilation: Handle 5-Iodo-2,2-dimethylpentanenitrile and all reagents in a well-ventilated chemical fume hood.[11] Organoiodine compounds can be volatile and toxic.[4]
Handling Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle it under an inert atmosphere and away from any moisture.
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional and local regulations.[10]
Toxicity: The toxicological properties of 5-Iodo-2,2-dimethylpentanenitrile have not been fully evaluated. Treat it as a potentially hazardous substance. Nitrile-containing compounds can be toxic.
1. Use fresh, high-quality NaH.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Allow the reaction to stir longer at room temperature or gently warm to 40-50°C.
Low Yield
1. Incomplete reaction.2. Product loss during work-up/purification.3. Side reactions (e.g., elimination).
1. Ensure reaction goes to completion via TLC/LC-MS.2. Be meticulous during extraction and chromatography.3. Use the mildest conditions possible.
Multiple Products
1. For asymmetric heterocycles, formation of regioisomers.2. Dialkylation of the nucleophile.
1. Analyze literature for regioselectivity control with similar substrates.2. Use a strict 1.0-1.1 equivalents of the alkylating agent.
Conclusion
5-Iodo-2,2-dimethylpentanenitrile is a potent and versatile alkylating agent well-suited for applications in drug discovery and complex molecule synthesis. Its primary iodide facilitates reliable Sₙ2 reactions, while its unique carbon skeleton provides access to novel chemical space. By following the detailed protocols and safety guidelines presented in this document, researchers can effectively leverage this reagent to advance their synthetic objectives.
References
BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. Benchchem.
Tewari, P. C., et al. (2025).
BenchChem. (2025).
Lang, W., et al. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. PMC.
Application Note: Controlled Grignard Reagent Formation from 5-Iodo-2,2-dimethylpentanenitrile and Intramolecular Cyclization Dynamics
Executive Summary The generation of organometallic reagents from polyfunctional molecules requires precise control over reaction conditions to prevent premature side reactions. 5-Iodo-2,2-dimethylpentanenitrile[1] is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The generation of organometallic reagents from polyfunctional molecules requires precise control over reaction conditions to prevent premature side reactions. 5-Iodo-2,2-dimethylpentanenitrile[1] is a highly valuable bifunctional building block containing both a primary alkyl iodide and an electrophilic terminal nitrile. This application note details the causality behind the dual reactivity of its derived Grignard reagent. By modulating the temperature and employing specific additives (e.g., LiCl), chemists can either stabilize the acyclic organomagnesium intermediate for external electrophilic trapping or intentionally drive an intramolecular 5-exo-dig cyclization to synthesize 2,2-dimethylcyclopentanone—a sterically hindered, enolizable ketone critical for the development of chiral phosphines and active pharmaceutical ingredients (APIs)[2][3].
Mechanistic Causality: The Thorpe-Ingold Effect
When 5-iodo-2,2-dimethylpentanenitrile undergoes halogen-magnesium exchange, the resulting organomagnesium species is highly susceptible to intramolecular nucleophilic attack. The causality behind this rapid cyclization lies in the Thorpe-Ingold (gem-dimethyl) effect .
The two bulky methyl groups at the C2 position restrict the conformational degrees of freedom of the pentyl chain. This steric compression drastically reduces the entropy of activation (
) for the transition state, forcing the nucleophilic carbanion into optimal spatial proximity with the electrophilic nitrile carbon.
At Low Temperatures (-20 °C): The kinetic barrier prevents cyclization, allowing the acyclic Grignard reagent to be trapped by external electrophiles.
At Room Temperature (25 °C): The thermal energy overcomes the activation barrier, driving a spontaneous 5-exo-dig cyclization to form a stable 5-membered cyclic imine magnesium salt. Subsequent acidic hydrolysis yields 2,2-dimethylcyclopentanone[3].
Visualizations of Reaction Dynamics
Reaction pathway from 5-iodo-2,2-dimethylpentanenitrile to 2,2-dimethylcyclopentanone.
Step-by-step workflow for the one-pot synthesis of 2,2-dimethylcyclopentanone.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of the Acyclic Grignard Reagent (Turbo-Grignard Method)
Objective: To generate the functionalized Grignard reagent while completely suppressing intramolecular cyclization.
Causality of Reagents: The use of Knochel’s Turbo-Grignard (
) breaks up polymeric organomagnesium aggregates, significantly increasing the rate of halogen-metal exchange at low temperatures where cyclization is kinetically frozen.
Step-by-Step Methodology:
Purge a flame-dried Schlenk flask with argon and charge with 5-iodo-2,2-dimethylpentanenitrile (10.0 mmol, 1.0 equiv) and anhydrous THF (20 mL).
Cool the solution strictly to -20 °C using a dry ice/ethylene glycol bath.
Add
(1.3 M in THF, 8.5 mL, 1.1 equiv) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
Stir the reaction mixture at -20 °C for 1 hour.
Validation: The acyclic Grignard reagent is now fully formed and stable. It must be immediately quenched with an external electrophile (e.g., an aldehyde) at -20 °C to prevent cyclization.
Protocol B: One-Pot Synthesis of 2,2-Dimethylcyclopentanone
Objective: To intentionally drive the intramolecular cyclization to yield the cyclic ketone.
Causality of Reagents: Direct insertion of magnesium turnings is utilized. LiCl is added to solubilize the intermediate, preventing surface passivation of the magnesium metal and ensuring complete conversion.
Step-by-Step Methodology:
In an argon-flushed flask, add Mg turnings (15.0 mmol, 1.5 equiv) and anhydrous LiCl (15.0 mmol, 1.5 equiv). Heat under vacuum at 150 °C for 2 hours to remove trace moisture, then cool to room temperature and add anhydrous THF (10 mL).
Activate the magnesium surface with a single drop of DIBAL-H (1M in hexane) and stir for 5 minutes.
Cool the suspension to 0 °C. Add a solution of 5-iodo-2,2-dimethylpentanenitrile (10.0 mmol) in THF (10 mL) dropwise over 20 minutes to initiate Grignard formation.
Remove the cooling bath and allow the reaction to warm to 25 °C. Stir for 2.5 hours. The thermal energy will trigger the Thorpe-Ingold-accelerated cyclization onto the nitrile.
Cool the mixture back to 0 °C and carefully quench by adding 2M HCl (20 mL). Stir vigorously at room temperature for 1 hour to ensure complete hydrolysis of the intermediate cyclic imine to the ketone.
Extract the aqueous layer with diethyl ether (
mL), wash the combined organic layers with brine, dry over , and concentrate in vacuo to isolate 2,2-dimethylcyclopentanone[2][3].
Quantitative Data Presentation
The following table summarizes the product distribution based on the chosen thermal and kinetic parameters:
Solvent selection for 5-Iodo-2,2-dimethylpentanenitrile synthesis
Topic: Solvent Selection for the Synthesis of 5-Iodo-2,2-dimethylpentanenitrile Abstract This document provides a comprehensive guide for the synthesis of 5-iodo-2,2-dimethylpentanenitrile, a valuable bifunctional buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solvent Selection for the Synthesis of 5-Iodo-2,2-dimethylpentanenitrile
Abstract
This document provides a comprehensive guide for the synthesis of 5-iodo-2,2-dimethylpentanenitrile, a valuable bifunctional building block in medicinal chemistry and materials science. The core focus of this application note is to elucidate the critical role of solvent selection in driving the efficiency and yield of the key nucleophilic substitution step. We will explore the theoretical underpinnings of solvent effects in SN2 reactions, provide a comparative analysis of suitable polar aprotic solvents, and present detailed, field-proven protocols for the synthesis of the tosylate precursor and its subsequent conversion to the target iodide.
Introduction
5-Iodo-2,2-dimethylpentanenitrile is a synthetic intermediate of growing interest, featuring a quaternary dimethyl group adjacent to a nitrile, and a primary iodide. This unique combination of functional groups makes it a versatile precursor for introducing sterically hindered nitrile motifs and for participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The successful synthesis of this compound hinges on an efficient nucleophilic substitution to install the iodo group. This is typically achieved via a Finkelstein reaction, a classic SN2 process where a halide is exchanged.
The choice of solvent is arguably the most critical parameter in this transformation. An improper solvent can dramatically hinder reaction rates or even prevent the reaction from proceeding to completion. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical rationale and practical methodologies to make informed decisions for successful synthesis.
Part I: The Theoretical Basis for Solvent Selection
The conversion of a suitable precursor, such as an alkyl chloride or sulfonate, to 5-iodo-2,2-dimethylpentanenitrile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] Understanding the nuances of this mechanism is paramount to appreciating the role of the solvent.
The SN2 Mechanism and Solvent Interaction
The SN2 reaction is a single, concerted step where the incoming nucleophile (iodide, I⁻) attacks the electrophilic carbon atom from the backside of the leaving group. This backside attack leads to an inversion of stereochemistry at the reaction center. For this to occur efficiently, the nucleophile must be sufficiently reactive and unhindered.
The solvent's primary roles are to dissolve the reactants, particularly the ionic nucleophile salt (e.g., Sodium Iodide, NaI), and to stabilize the transition state. However, the nature of the solvent's interaction with the nucleophile itself is what dictates the reaction's success.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess acidic protons and are capable of strong hydrogen bonding. While they readily dissolve ionic salts, they form a tight "solvent cage" around the anionic nucleophile (I⁻).[3][4] This strong solvation shell stabilizes the nucleophile, lowering its ground state energy and significantly increasing the activation energy required for it to attack the electrophile. Consequently, polar protic solvents drastically slow down SN2 reactions and are generally unsuitable.[3][4]
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile): These solvents have significant dipole moments to dissolve ionic species but lack acidic protons.[5][6] They solvate the cation (e.g., Na⁺) effectively through ion-dipole interactions but leave the anion relatively "naked" and poorly solvated.[3][7] This unsolvated, high-energy state makes the nucleophile far more reactive and poised for nucleophilic attack, dramatically accelerating the SN2 reaction rate.[5][7] For this reason, polar aprotic solvents are the preferred choice for SN2 reactions.[3][6]
Driving Equilibrium: The Finkelstein Reaction Principle
The Finkelstein reaction is a powerful application of Le Châtelier's principle to drive an equilibrium reaction to completion.[1] The classic approach involves using sodium iodide in dry acetone.[2][8][9] Sodium iodide is soluble in acetone, but the resulting sodium chloride or sodium bromide byproducts are not.[1][2][9] As the reaction proceeds, the insoluble sodium salt precipitates out of the solution, effectively removing it from the equilibrium and pulling the reaction forward to generate the desired alkyl iodide in high yield.[1][8][9]
Part II: Comparative Analysis of Recommended Solvents
While acetone is the classic Finkelstein solvent, other polar aprotic solvents can also be effective and may offer advantages in specific cases, such as substrate solubility. The choice of solvent impacts reaction rate, workup procedure, and overall efficiency.
Solvent
Dielectric Constant (ε at 20°C)
Boiling Point (°C)
Key Advantages
Key Disadvantages
Acetone
21
56
Excellent for precipitating NaOTs or NaCl, driving equilibrium.[1][8][9] Low boiling point allows for easy removal.
Lower polarity may result in slower reaction rates compared to other polar aprotic solvents.
Acetonitrile (ACN)
37.5
82
Higher polarity than acetone can lead to faster reaction rates.[10] Relatively easy to remove under vacuum.
Byproduct salts are more soluble than in acetone, so the equilibrium shift is less pronounced.
Dimethylformamide (DMF)
37
153
High polarity strongly promotes SN2 reactions.[11][12] Excellent solvating power for a wide range of substrates.
High boiling point makes it difficult to remove. Can be challenging to get completely dry.
Dimethyl sulfoxide (DMSO)
47
189
Very high polarity leads to very fast SN2 reaction rates.[6][7] Excellent solvating power.
Extremely high boiling point makes removal very difficult. Can be hygroscopic and difficult to handle.
Scientist's Recommendation: For the synthesis of 5-iodo-2,2-dimethylpentanenitrile from its tosylate precursor, Acetone is the recommended starting point. The ability to drive the reaction to completion via the precipitation of sodium tosylate is a significant advantage that often outweighs the potentially faster rates seen in DMF or DMSO. The ease of workup is also a major practical benefit. Acetonitrile serves as a viable alternative if substrate solubility in acetone is a concern.
Part III: Experimental Design and Protocols
The overall synthetic strategy involves a two-step process: tosylation of the precursor alcohol followed by iodination.
Title: Scalable Synthesis Routes for Gemfibrozil Nitrile Intermediates: A Practical Guide
An Application Note for Drug Development Professionals Abstract Gemfibrozil, 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a widely used lipid-regulating agent for the treatment of hypertriglyceridemia. Its larg...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals
Abstract
Gemfibrozil, 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a widely used lipid-regulating agent for the treatment of hypertriglyceridemia. Its large-scale synthesis necessitates efficient and cost-effective routes that can be implemented at an industrial scale. A key strategic intermediate in many modern syntheses is 2,2-dimethyl-5-(2,5-xylyloxy)valeronitrile. The nitrile functionality serves as a stable and reliable precursor to the final carboxylic acid moiety of Gemfibrozil. This application note provides detailed, scalable protocols for the synthesis of this crucial nitrile intermediate, focusing on robust methodologies, mechanistic rationale, and practical considerations for process optimization. We present a two-stage process beginning with the C-alkylation of isobutyronitrile followed by a phase-transfer-catalyzed Williamson Ether Synthesis.
Introduction: The Strategic Importance of the Nitrile Route
Gemfibrozil functions by inhibiting the synthesis of very-low-density lipoproteins (VLDL) and increasing their clearance, leading to a significant reduction in plasma triglycerides.[1][2] While numerous synthetic routes to Gemfibrozil have been reported, many involve the direct use of 5-halo-2,2-dimethylpentanoic acid esters.[3][4] However, a nitrile-based strategy offers several advantages for scalability:
Robustness: The nitrile group is generally stable under various reaction conditions and less prone to the side reactions that can affect ester groups, such as transesterification or premature hydrolysis.[5]
Purification: The nitrile intermediate is often a crystalline solid or a high-boiling liquid, facilitating straightforward purification by crystallization or distillation, which is critical for achieving the high purity required for active pharmaceutical ingredients (APIs).
Versatility: The conversion of a nitrile to a carboxylic acid via hydrolysis is a high-yielding and well-established transformation in industrial chemistry.[3]
This guide focuses on a logical and optimized pathway to the key nitrile intermediate, as illustrated in the general retrosynthetic analysis below.
Caption: Retrosynthetic analysis for Gemfibrozil via the nitrile intermediate.
Synthesis of Key Starting Material: 5-Chloro-2,2-dimethylpentanenitrile
The first critical stage is the construction of the five-carbon backbone. This is efficiently achieved through the alkylation of isobutyronitrile with a suitable 1,3-dihalopropane. Isobutyronitrile is an inexpensive and readily available starting material.[6] The choice of 1-bromo-3-chloropropane is strategic; the higher reactivity of the C-Br bond allows for selective alkylation, leaving the C-Cl bond intact for the subsequent etherification step.
Protocol 1: C-Alkylation of Isobutyronitrile
Principle:
The reaction proceeds via the formation of a carbanion at the α-carbon of isobutyronitrile. A strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), is required to deprotonate this weakly acidic proton. The resulting nucleophilic carbanion then attacks the electrophilic carbon of the C-Br bond in 1-bromo-3-chloropropane in a classic Sₙ2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, solvating the sodium cation and promoting the reaction rate.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 5-chloro-2,2-dimethylpentanenitrile.
Materials & Reagents:
Reagent
MW ( g/mol )
Molar Eq.
Amount
Isobutyronitrile
69.11
1.0
(Specify Amount)
Sodium Hydride (60% disp.)
40.00
1.1
(Calculate)
1-Bromo-3-chloropropane
157.44
1.05
(Calculate)
Anhydrous DMF
73.09
-
(Specify Volume)
Ethyl Acetate
88.11
-
(For Extraction)
Brine
-
-
(For Washing)
Step-by-Step Protocol:
Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, jacketed reactor with a 60% dispersion of sodium hydride in mineral oil.
Solvent Addition: Add anhydrous DMF and cool the suspension to 0 °C with stirring.
Deprotonation: Add isobutyronitrile dropwise to the suspension, maintaining the internal temperature below 5 °C. The evolution of hydrogen gas will be observed. Allow the mixture to stir for 1 hour at 0-5 °C after the addition is complete.
Alkylation: Add 1-bromo-3-chloropropane dropwise, again ensuring the temperature does not exceed 10 °C.
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Gas Chromatography (GC) for the disappearance of isobutyronitrile.
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of ice-cold water.
Work-up: Transfer the mixture to a separatory funnel. Add more water and extract the product with ethyl acetate (3x volumes).
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the resulting crude oil by vacuum distillation to yield 5-chloro-2,2-dimethylpentanenitrile as a clear liquid.
Safety Considerations:
Sodium hydride is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere and use appropriate personal protective equipment (PPE).
Isobutyronitrile and 1-bromo-3-chloropropane are toxic and irritants. Handle in a well-ventilated fume hood.
The quenching step is highly exothermic. Perform slowly and with efficient cooling.
Synthesis of 2,2-Dimethyl-5-(2,5-xylyloxy)valeronitrile
This stage involves the coupling of the previously synthesized alkyl chloride with 2,5-dimethylphenol. A classic Williamson ether synthesis on a large scale can be slow. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly effective in accelerating this reaction, especially in a biphasic or slurry system.[3]
Principle:
2,5-Dimethylphenol is deprotonated by a strong base (e.g., NaOH or KOH) to form the corresponding phenoxide. In a toluene/water biphasic system, the phenoxide anion resides primarily in the aqueous phase, while the alkyl chloride is in the organic (toluene) phase. The quaternary ammonium cation (Bu₄N⁺) from the PTC forms an ion pair with the phenoxide (Bu₄N⁺ ⁻OAr), which is sufficiently lipophilic to transfer into the organic phase, where it can react with the alkyl chloride. This catalytic cycle dramatically increases the reaction rate.
Workflow Diagram:
Caption: Experimental workflow for the PTC-catalyzed synthesis of the target nitrile intermediate.
Materials & Reagents:
Reagent
MW ( g/mol )
Molar Eq.
Amount
5-Chloro-2,2-dimethylpentanenitrile
145.63
1.0
(Specify Amount)
2,5-Dimethylphenol
122.16
1.1
(Calculate)
Sodium Hydroxide
40.00
1.5
(Calculate)
Tetrabutylammonium Bromide (TBAB)
322.37
0.05
(Calculate)
Toluene
92.14
-
(Specify Volume)
Water
18.02
-
(For NaOH Solution)
Step-by-Step Protocol:
Charge Reactor: To a reactor equipped with a mechanical stirrer and a Dean-Stark trap or condenser, add 2,5-dimethylphenol, toluene, and tetrabutylammonium bromide.
Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide.
Phenoxide Formation: Heat the mixture to reflux. If using a Dean-Stark trap, azeotropically remove water to drive the formation of the sodium phenoxide salt.
Alkyl Chloride Addition: Once phenoxide formation is complete (or at reflux), add the 5-chloro-2,2-dimethylpentanenitrile dropwise over 1-2 hours.
Reaction: Maintain the mixture at reflux for 8-12 hours. Monitor the reaction by HPLC or GC for the consumption of the starting chloride.
Cooling and Work-up: After completion, cool the reaction mixture to room temperature. Add water to dissolve the salts and transfer to a separatory funnel.
Phase Separation: Separate the organic (toluene) layer.
Washing: Wash the organic layer with a dilute NaOH solution to remove any unreacted phenol, followed by water and brine.
Drying & Concentration: Dry the toluene solution over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
Purification: The crude product, 2,2-dimethyl-5-(2,5-xylyloxy)valeronitrile, can be purified either by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/isopropanol).
Final Hydrolysis to Gemfibrozil
While the focus of this note is the nitrile intermediate, the final conversion is a straightforward but critical step. The nitrile can be hydrolyzed to the desired carboxylic acid under either acidic or basic conditions. For large-scale production, basic hydrolysis is often preferred.
Principle:
The nitrile is treated with a strong base like sodium hydroxide in a water/alcohol co-solvent system at elevated temperatures. This saponifies the nitrile to the sodium carboxylate salt. The reaction mixture is then cooled and acidified with a strong mineral acid (e.g., HCl), which protonates the carboxylate, causing the free acid, Gemfibrozil, to precipitate out of the aqueous solution.[3] This precipitation provides an excellent final purification step.
Conclusion
The synthetic route detailed in this application note provides a scalable, robust, and economically viable method for producing the key nitrile intermediate of Gemfibrozil. The C-alkylation of isobutyronitrile followed by a phase-transfer-catalyzed Williamson ether synthesis utilizes readily available materials and established industrial techniques. The protocols are designed to be self-validating, with clear steps and rationales that allow for process optimization and adaptation to various scales of production, ensuring high yield and purity of the final intermediate.
References
National Center for Biotechnology Information (2023). Gemfibrozil - StatPearls. NCBI Bookshelf. Available at: [Link]
Reddy, B. et al. (2015). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry. Available at: [Link]
Paolobelli, A. et al. (1997). Process for the preparation of gemfibrozil. U.S. Patent No. 5,654,476. Google Patents.
ResearchGate (2025). An Improved New Path to Synthesize Gemfibrozil. ResearchGate. Available at: [Link]
pms-GEMFIBROZIL (2012). Product Monograph. Pharmascience Inc. Available at: [Link]
International Agency for Research on Cancer (2010). Gemfibrozil - Some Pharmaceutical Drugs. NCBI Bookshelf. Available at: [Link]
Kearney, A. S. (1987). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. U.S. Patent No. 4,665,226. Google Patents.
Liu, Z. (2013). Preparation method for gemfibrozil powder. Chinese Patent No. CN102942473A. Google Patents.
Wang, J. et al. (2007). Method for preparing isobutyronitrile from isobutyl alcohol. Chinese Patent No. CN1962620A. Google Patents.
Wikipedia (n.d.). Isobutyronitrile. Available at: [Link]
Fleming, G. L. (2019). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]
Taylor, H. M. & Hauser, C. R. (1961). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses. Available at: [Link]
Improving yield of 5-Iodo-2,2-dimethylpentanenitrile in Finkelstein reaction
Welcome to the technical support center for the synthesis of 5-Iodo-2,2-dimethylpentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-Iodo-2,2-dimethylpentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Finkelstein reaction for this specific transformation. Our goal is to empower you with the scientific rationale behind experimental choices to maximize your reaction yield and purity.
Introduction: The Finkelstein Reaction
The Finkelstein reaction is a cornerstone of organic synthesis, providing a robust method for preparing alkyl iodides from alkyl chlorides or bromides.[1][2][3] This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3][4][5] The success of the reaction, particularly in the synthesis of 5-Iodo-2,2-dimethylpentanenitrile, hinges on Le Châtelier's principle. By using sodium iodide (NaI) in a solvent like acetone, the reaction equilibrium is driven forward by the precipitation of the poorly soluble sodium chloride (NaCl) or sodium bromide (NaBr) byproduct.[6][7]
This guide will address common issues and strategic considerations to optimize this critical halogen exchange reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 5-Iodo-2,2-dimethylpentanenitrile.
Q1: My yield is consistently low. What are the most likely causes and how can I fix them?
Low yield is a common problem that can stem from several factors. A systematic approach is key to identifying the root cause.
Cause 1: Incomplete Conversion.
Diagnosis: Your crude NMR or GC-MS analysis shows a significant amount of starting material (5-Chloro- or 5-Bromo-2,2-dimethylpentanenitrile) remaining.
Solution:
Increase Iodide Equivalents: The Finkelstein reaction is an equilibrium process.[6] Using a larger excess of sodium iodide (e.g., increasing from 1.5 to 3.0 equivalents) can more effectively shift the equilibrium toward the product.[8]
Extend Reaction Time: SN2 reactions, especially with less reactive chlorides, can be sluggish.[9] Monitor the reaction progress over a longer period (e.g., 12-24 hours) to ensure it has reached completion.
Increase Temperature: Gently refluxing the reaction mixture in acetone (approx. 56°C) is standard. If the conversion is still slow, consider a higher-boiling polar aprotic solvent like methyl ethyl ketone (MEK) or acetonitrile, though this may alter byproduct solubility.[9]
Cause 2: Reagent and Solvent Quality.
Diagnosis: You've optimized stoichiometry and reaction time, but the yield remains poor.
Solution:
Use Anhydrous Solvent: The driving force of the reaction is the precipitation of NaCl or NaBr, which are insoluble in dry acetone.[1][3] The presence of water increases the solubility of these salts, inhibiting the forward reaction.[10] Always use freshly opened or properly dried anhydrous acetone.
Check Iodide Salt Quality: Sodium iodide is hygroscopic. Ensure it is dry and free-flowing. If clumping is observed, dry the salt in a vacuum oven before use.
Cause 3: Suboptimal Workup Procedure.
Diagnosis: The reaction appears complete by TLC or GC, but the isolated yield is low.
Solution:
Efficient Filtration: Ensure all the precipitated sodium salt is removed by filtration. Washing the filter cake with a small amount of fresh, cold acetone can recover product that may have adsorbed to the salt.
Aqueous Wash: After removing the acetone, the crude product is typically redissolved in a non-polar solvent (like diethyl ether or ethyl acetate) and washed with water to remove any remaining iodide salts. A subsequent wash with a dilute sodium thiosulfate solution will remove any coloration from elemental iodine (I₂), which can form from the oxidation of iodide.[11]
Q2: I'm observing an unknown byproduct in my analysis. What could it be and how do I prevent it?
While the Finkelstein reaction is generally clean for primary halides like 5-Chloro-2,2-dimethylpentanenitrile, side reactions can occur.
Cause: Although unlikely for a primary halide under standard Finkelstein conditions, elimination can be promoted by excessively high temperatures or the presence of basic impurities. The iodide ion is a weak base, but impurities in the starting material or reagents could be problematic.
Prevention:
Control Temperature: Avoid unnecessarily high reaction temperatures. Refluxing in acetone is generally sufficient.
Ensure Reagent Purity: Use high-purity starting materials and reagents.
Neutral Conditions: The reaction should be run under neutral pH conditions.
Potential Byproduct: Impurities from Starting Material.
Cause: The byproduct may be an impurity carried over from the starting halide.
Prevention: Purify the starting 5-Chloro- or 5-Bromo-2,2-dimethylpentanenitrile by distillation or column chromatography before use.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about optimizing the reaction setup.
Q3: Which iodide salt should I use: Sodium Iodide (NaI) or Potassium Iodide (KI)?
Sodium Iodide (NaI) is the strongly preferred reagent. The key to the Finkelstein reaction's success in acetone is the differential solubility of the halide salts.[2][6]
Salt
Solubility in Acetone
Implication
NaI
High
Remains in solution to act as the nucleophile.[10][12]
KI
Low
Poor solubility limits the concentration of the nucleophile.[10]
NaCl
Very Low
Precipitates from the solution, driving the reaction forward.[6]
NaBr
Very Low
Precipitates from the solution, driving the reaction forward.[6]
KBr
Low
More soluble than NaBr, making it less effective at driving the equilibrium.[9]
Q4: What is the best solvent for this reaction?
Anhydrous acetone is the classic and most effective solvent. [1][3][4] Its unique ability to dissolve NaI while being a poor solvent for NaCl and NaBr provides the thermodynamic driving force for the reaction.[7]
Other polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile can also be used, as they are good solvents for SN2 reactions.[4][14] However, they may not provide the same powerful precipitation-driven advantage as acetone because the sodium salts are more soluble in these solvents.
Q5: Should I start with 5-Chloro- or 5-Bromo-2,2-dimethylpentanenitrile?
5-Bromo-2,2-dimethylpentanenitrile is the better starting material. In SN2 reactions, the rate depends on the quality of the leaving group. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base. Therefore, the reaction with the bromo- precursor will be significantly faster and typically requires milder conditions than the chloro- analog.[9][14]
Q6: How does temperature influence the reaction yield?
Temperature affects the reaction rate. Heating the reaction at reflux (acetone boils at 56°C) increases the rate of the SN2 reaction, leading to a faster conversion to the product.[4] For a relatively unhindered primary halide, this is generally safe. However, for more sterically hindered substrates, higher temperatures could begin to favor elimination side reactions. For this specific substrate, refluxing in acetone is a well-balanced choice.
Optimized Experimental Protocol
This protocol details the synthesis of 5-Iodo-2,2-dimethylpentanenitrile from 5-Chloro-2,2-dimethylpentanenitrile.
Caption: Experimental workflow for the synthesis of 5-Iodo-2,2-dimethylpentanenitrile.
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium iodide (2.5 eq) and anhydrous acetone. Stir the suspension.
Addition of Starting Material: Add 5-Chloro-2,2-dimethylpentanenitrile (1.0 eq) to the flask.
Reaction: Heat the mixture to a gentle reflux (oil bath temperature of ~60-65°C). A fine white precipitate of NaCl should begin to form.[15] Continue refluxing for 12-24 hours, monitoring the reaction by TLC or GC analysis until the starting material is consumed.
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite to remove the precipitated NaCl. Wash the filter cake with a small amount of cold, anhydrous acetone to recover any residual product.
Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.[15]
Aqueous Workup: Redissolve the crude residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium thiosulfate (to remove any I₂ color), and finally with brine.[11]
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude 5-Iodo-2,2-dimethylpentanenitrile can be purified by vacuum distillation to yield the final product.
References
The Difference Between Sodium Iodide and Potassium Iodide: Applications and Properties. (n.d.). E-Z-EM Canada Inc.
a novel ionic liquid-mediated finkelstein reaction for safer, superior alkyl halide synthesis in undergraduate organic chemistry. (2025, September 25). CentAUR.
Finkelstein Reaction. (2021, February 17). J&K Scientific LLC.
Finkelstein reaction. (n.d.). ECHEMI.
How much can we extend the Finkelstein reaction? (2023, May 25). Chemistry Stack Exchange. Retrieved from [Link]
Technical Support Center: Optimizing Nucleophilic Substitution on 6-Chloro-1-hexanol. (n.d.). Benchchem.
Substitution reactions (Organic). (2022, June 22). Reddit.
56475-44-6|5-IODO-2,2-DIMETHYLPENTANENITRILE. (n.d.). BIOFOUNT. Retrieved from [Link]
Application Notes and Protocols: 5-Iodo-2-methyl-2-pentene as a Versatile Precursor in Natural Product Synthesis. (n.d.). Benchchem.
trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. (n.d.). Google Patents.
Technical Support Center: Purification of 5-Iodo-2,2-dimethylpentanenitrile
The following technical guide is structured as a Tier 2 Support Resource for researchers and process chemists. It addresses the specific purification challenge of isolating 5-Iodo-2,2-dimethylpentanenitrile (IDPN) from a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier 2 Support Resource for researchers and process chemists. It addresses the specific purification challenge of isolating 5-Iodo-2,2-dimethylpentanenitrile (IDPN) from a reaction mixture containing excess 1,3-Diiodopropane (DIP).
Topic: Removal of unreacted 1,3-diiodopropane (DIP) from 5-Iodo-2,2-dimethylpentanenitrile (IDPN).
Case ID: PUR-IDPN-001
Applicable Synthesis: Gem-dimethyl alkylation of isobutyronitrile.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The Challenge:
In the synthesis of 5-Iodo-2,2-dimethylpentanenitrile, 1,3-diiodopropane is typically used in significant excess (3–4 equivalents) relative to the isobutyronitrile enolate. This excess is chemically necessary to suppress the formation of the "dimer" impurity (bis-alkylation), where one molecule of diiodopropane reacts with two nitrile molecules.
The Consequence:
The crude reaction mixture contains a substantial amount of unreacted 1,3-diiodopropane. Because both the product and the impurity are lipophilic alkyl iodides, simple aqueous extraction is ineffective.
The Solution:
The purification strategy relies on the significant difference in Boiling Point and Polarity between the diiodide starting material and the nitrile product.
Recommendation: This is the most efficient method for removing the bulk of the excess DIP.
Step-by-Step Protocol
Quench & Workup:
Quench the reaction with saturated
or dilute .
Crucial Step: Wash the organic layer with 10% Sodium Thiosulfate (
) solution.
Why? Alkyl iodides are light-sensitive and liberate free iodine (
), causing a pink/violet color. Thiosulfate reduces back to iodide (), preventing oxidative degradation during distillation [2].
Dry the organic layer over
and concentrate via rotary evaporation.
Distillation Setup:
Use a short-path distillation head or a Vigreux column.
Ensure high-vacuum capability (<5 mmHg is ideal, though water aspirator pressure ~20-30 mmHg works).
Fraction Collection:
Fraction A (Forerun): Residual solvent (THF/Ether).
Fraction B (Impurity Cut): Distills at 110–120 °C (at ~30 mmHg) or ~80–90 °C (at ~5 mmHg) . This is your unreacted 1,3-diiodopropane.
Visual Cue: This fraction is often slightly pink due to thermal iodine liberation.
Fraction C (Product): After the temperature drops (or stabilizes at a much higher range), increase bath temperature. The product (IDPN) will distill significantly higher.
Note: If the vacuum is strong (<1 mmHg), IDPN may distill around 100-110 °C.
Validation:
Check Fraction B by TLC (Hexane). It should show a high Rf spot (DIP).
Check Pot Residue/Fraction C. It should contain the nitrile.
Secondary Workflow: Flash Chromatography
Recommendation: Use this for final polishing or if the scale is too small (<5 g) for distillation.
The "Plug Filtration" Method
Because DIP is non-polar (bis-alkyl halide) and IDPN is polar (nitrile), they separate easily on silica gel.
Column Setup: Pack a silica gel column.
Elution Step 1 (Removal of DIP):
Elute with 100% Hexanes (or Pentane) .
Result: 1,3-Diiodopropane travels near the solvent front (
).
Collect fractions until TLC shows no more UV-active/iodine-staining material.
Elution Step 2 (Elution of IDPN):
Switch solvent to 10% Ethyl Acetate in Hexanes .
Result: The nitrile product (IDPN) will elute (
).
Visualization:
Use
stain (Alkyl iodides stain yellow/brown).
Use Iodine chamber.
Troubleshooting & FAQs
Q1: My product turned dark purple/pink during distillation. Is it ruined?
A: Likely not. The color is due to trace free iodine (
).
Fix: Dissolve the distillate in ether/hexane and wash with dilute Sodium Thiosulfate until the color disappears. Re-dry and concentrate.[2][5]
Prevention: Wrap the distillation flask in aluminum foil to block light and ensure the pot temperature does not exceed 180°C.
Q2: I see a third spot on TLC that runs lower than my product. What is it?
A: This is likely the Dimer (Bis-alkylation product:
).
Cause: Insufficient excess of 1,3-diiodopropane was used during synthesis.
Removal: This impurity is much heavier and more polar than DIP. It will remain in the pot residue after distillation of IDPN, or elute later in chromatography (requires higher EtOAc %).
Q3: Can I use chemical scavenging to remove the DIP?
A:Not recommended.
Theory: You could add a diamine (like ethylenediamine) to react with DIP to form a polar salt.
Risk:[6][7] The terminal iodide on your product (IDPN) is also a primary alkyl iodide. It will react with the scavenger, reducing your yield. Physical separation (Distillation/Chromatography) is far superior.
Visual Guide: Purification Logic
Caption: Decision matrix for isolating IDPN based on reaction scale and physical properties.
References
Organic Syntheses. (2016). General Procedures for Handling Light-Sensitive Iodides. Org. Synth. 2016, 93, 245-262.[8] Retrieved March 1, 2026, from [Link]
Minimizing elimination side products in alkyl iodide synthesis
Ticket #8492: Minimizing Elimination Side Products Status: Open | Priority: High | Department: Process Chemistry Mission Statement You have reached the Tier-3 Synthesis Support Desk. This guide addresses the persistent c...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket #8492: Minimizing Elimination Side Products
Status: Open | Priority: High | Department: Process Chemistry
Mission Statement
You have reached the Tier-3 Synthesis Support Desk. This guide addresses the persistent challenge of dehydrohalogenation (elimination) during the synthesis of alkyl iodides. Whether you are performing a Finkelstein exchange or converting an alcohol, the competition between Substitution (
) and Elimination () is the primary yield-killer, particularly with secondary substrates.
Below are the three most common "Support Tickets" we receive, resolved with mechanistic root-cause analysis and validated protocols.
Module 1: The Finkelstein Exchange (Halide-to-Halide)
User Issue: "I am converting a secondary alkyl chloride to an iodide using NaI/Acetone (Reflux). I see 15-20% alkene formation."
Diagnostic: The "Acetone Trap"
The classical Finkelstein conditions (NaI in refluxing acetone) rely on the precipitation of NaCl to drive the equilibrium. However, for secondary substrates, refluxing acetone (
) often provides enough thermal energy to cross the activation barrier for elimination. Iodide is a good nucleophile, but it is also a weak base; in a hot, polar aprotic environment, it can abstract a -proton.
Resolution Protocol: The "Cold-Polar" Switch
To suppress elimination, you must decouple solubility from temperature .
Switch Solvent: Move from Acetone to DMF (Dimethylformamide) or NMP .
Why: These solvents dissociate the ion pair (
) more effectively than acetone, increasing the nucleophilicity of iodide () significantly. This allows the reaction to proceed at room temperature or .[1]
has a lower activation energy () than . Lower temperatures kinetically favor substitution.
Comparative Solvent Data
Solvent
Dielectric Constant ()
Rate (Relative)
E2 Risk (at Reflux)
Recommendation
Acetone
20.7
1.0 (Baseline)
High
Primary substrates only.
2-Butanone (MEK)
18.5
0.8
Very High
Avoid for secondary substrates (higher BP).
DMF
36.7
~10-20x
Low (at )
Standard for secondary substrates.
Acetonitrile
37.5
~5-10x
Moderate
Good alternative to DMF.
Visualizing the Competition
Caption: Kinetic competition in Finkelstein conditions. Path A is maximized by lowering temperature and increasing solvent polarity.
Module 2: Alcohol Conversion (The Appel Reaction)
User Issue: "Using HI on my alcohol causes rearrangement and elimination. I need a neutral method."
Diagnostic: Acid-Catalyzed Chaos
Direct hydroiodic acid (HI) treatment protonates the alcohol (
), creating a good leaving group. However, this often leads to carbocation formation ( elimination) or skeletal rearrangement (Wagner-Meerwein).
Resolution Protocol: The Modified Appel Reaction
The Appel reaction (
) activates the oxygen via a phosphonium intermediate, converting the hydroxyl into a leaving group () without generating a free carbocation. The key to preventing elimination here is Imidazole .
The Protocol (Low-Elimination Variant):
Dissolve Triphenylphosphine (
, 1.2 eq) and Imidazole (1.5 eq) in dry DCM ().
Add Iodine (
, 1.2 eq) portion-wise. Wait for the yellow color to persist slightly.
Add the Alcohol (1.0 eq) dropwise at
.
Stir at room temperature.
Mechanism:[2][3][4][5][6][7][8][9][10] Imidazole acts as a proton scavenger, preventing the buildup of acidic species that could catalyze elimination, while the iodide attacks the activated alcohol via
User Issue: "My substrate has acid-sensitive protecting groups (Boc, TBDMS) and is sterically hindered."
Diagnostic: The HI Byproduct
Standard Trimethylsilyl Iodide (TMSI) generation produces HI in situ, which deprotects sensitive groups and catalyzes elimination.
Resolution: The "Scavenger" Method
Use Hexamethyldisilane (HMDS) with Iodine. This generates TMSI without producing HI or free acid.[11]
Reaction Scheme:
This reagent is "silent" to acid-sensitive groups and performs strictly
substitution on alcohols or ethers.
Alternative: Phase Transfer Catalysis (PTC)
For substrates that eliminate in polar solvents, use a non-polar solvent (Toluene) with a Phase Transfer Catalyst.[12]
Reagents: Alkyl Chloride + NaI (sat. aq.) +
(10 mol%) in Toluene.
Why: The reaction occurs in the organic phase or at the interface. The "naked" iodide anion is extremely nucleophilic, allowing the reaction to proceed at lower temperatures (
) than standard reflux, suppressing .
Summary: The Decision Matrix
Use this workflow to select the correct protocol for your specific substrate.
Caption: Workflow for selecting the synthesis method based on steric hindrance and elimination risk.
Purification methods for crude 5-Iodo-2,2-dimethylpentanenitrile oil
Welcome to the IDPN Purification & Handling Support Hub. This guide addresses the specific challenges associated with 5-Iodo-2,2-dimethylpentanenitrile (IDPN).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the IDPN Purification & Handling Support Hub.
This guide addresses the specific challenges associated with 5-Iodo-2,2-dimethylpentanenitrile (IDPN). Due to the lability of the C-I bond and the steric influence of the gem-dimethyl group, this compound requires precise handling to prevent degradation into elemental iodine and elimination byproducts.
Module 1: Chemical Stabilization (The "Purple Oil" Issue)
User Issue: "My crude oil has turned a dark purple/brown color after workup. Is it ruined?"
Diagnosis:
The discoloration is caused by the homolytic cleavage of the Carbon-Iodine bond, releasing elemental iodine (
). This is autocatalytic; free iodine accelerates further decomposition. The product is not ruined, but it must be stabilized immediately.
Corrective Protocol:
You must perform a reductive wash to convert lipophilic
back into water-soluble iodide ions ().
Step-by-Step Workflow:
Dilution: Dissolve the crude oil in a non-polar solvent (e.g., Hexanes or Diethyl Ether). Do not use DCM if possible, as it can complicate phase separation during the thiosulfate wash.
Reductive Wash: Wash the organic phase with 10% Sodium Thiosulfate (
) solution.
Visual Cue: The organic layer should shift from purple/brown to pale yellow/colorless instantly.
Polishing: Wash with brine to remove residual salts.
Drying: Dry over anhydrous Magnesium Sulfate (
). Avoid Sodium Sulfate if the oil is very viscous, as entrapment can occur.
Visualization: Stabilization Workflow
Caption: Logical flow for removing elemental iodine impurities using a reductive thiosulfate wash.
Module 2: Distillation Troubleshooting
User Issue: "I attempted to distill the product, but it decomposed/polymerized in the flask. What are the correct parameters?"
Diagnosis:
Primary alkyl iodides are thermally sensitive. The gem-dimethyl group adds steric bulk that can favor E2 elimination (loss of HI) over substitution if heated excessively. Standard vacuum (10-20 mmHg) is insufficient; the boiling point will remain too high, leading to thermal degradation.
Technical Specifications for Distillation:
Parameter
Requirement
Reason
Vacuum Pressure
< 0.5 mmHg (High Vacuum)
Essential to lower bp below 80°C to prevent C-I cleavage.[1]
Bath Temperature
Max 110°C
Exceeding this triggers rapid elimination of HI.
Apparatus
Short Path / Kugelrohr
Minimizes residence time of the hot vapor.
Additives
Copper Turnings
Place in the still pot to scavenge free iodine during heating.
Troubleshooting Protocol:
Pre-check: Ensure the crude oil is free of residual high-boiling solvents (e.g., DMF, DMSO) which can co-distill or raise the pot temperature.
Setup: Use a Kugelrohr apparatus if available for quantities <10g. For larger scales, use a short-path head with a cow receiver.
The "Forerun" Trap: The first fraction is often residual starting material (e.g., chloro-analog). Discard the first 5-10% of distillate.
Module 3: Chromatographic Purification
User Issue: "Distillation is too risky for my scale. How do I purify this on silica without it sticking or decomposing?"
Diagnosis:
Alkyl iodides are moderately non-polar, but the nitrile group adds polarity. Silica gel is slightly acidic, which can sometimes promote hydrolysis of the nitrile or elimination of the iodide.
Optimization Guide:
Stationary Phase: Use Neutral Alumina or Neutralized Silica (flush silica with 1%
in hexanes before loading) to prevent acid-catalyzed decomposition.
Mobile Phase:
Gradient: Start with 100% Hexanes
5% EtOAc/Hexanes.
Rf Target: Aim for an Rf of ~0.3 in 10% EtOAc/Hexanes.
Loading: Do not load the column with DCM (dichloromethane). Use a minimum amount of Toluene or Hexanes/EtOAc. DCM can liberate traces of HCl which attacks the product.
Decision Matrix: Distillation vs. Chromatography
Caption: Decision tree for selecting the optimal purification method based on scale and purity requirements.
Module 4: Storage & Stability (FAQ)
Q: How do I store IDPN for long periods?A: Store at -20°C in the dark.
Critical Step: Add a few strands of activated Copper wire/turnings inside the vial. The copper reacts with any liberated iodine to form Copper(I) Iodide (insoluble), preventing the autocatalytic decomposition cycle.
Q: Can I use the Chloro-analog (5-chloro-2,2-dimethylpentanenitrile) instead?A: If you are performing a nucleophilic substitution (e.g., attaching the pentanenitrile chain to a phenol or amine), the Chloro-analog is significantly less reactive due to the stronger C-Cl bond. The Iodo-analog (IDPN) is preferred for difficult substitutions, particularly those involving steric hindrance near the nucleophile.
Q: Is the gem-dimethyl group stable?A: Yes, the 2,2-dimethyl group is chemically robust. It actually protects the nitrile from alpha-deprotonation. However, it makes the molecule more lipophilic, impacting chromatography retention times compared to linear nitriles.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Alkyl Iodide purification and Thiosulfate washes). 1
Pavia, D. L., et al. Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole, 2005. (Vacuum distillation techniques for heat-sensitive compounds). 2
BenchChem. Application Notes for 5-iodo-2-methyl-2-pentene (Analogous prenyl-iodide handling and reactivity profiles). 3
US Patent 3425798A. Process for the removal of iodine from organic compounds. (Industrial validation of copper/metal turnings for iodine scavenging). 4
Storage conditions to prevent decomposition of alkyl iodides
Status: Online Operator: Senior Application Scientist Ticket Subject: Prevention of Decomposition in Alkyl Iodides (R-I) The Diagnostic Dashboard (Quick Triage) Before proceeding to deep-storage protocols, compare your c...
STOP. Must be purified (See Protocol A). Will inhibit Grignard formation and poison Pd catalysts.
Solid Precipitate
Polymerization
Radical-induced polymerization (common in allyl/vinyl iodides).
Discard. Filtration may not remove soluble oligomers.
Copper turns Black
Working Stabilizer
Copper surface converting to CuI (sacrificial protection).
Maintenance Required. Replace copper turnings if fully coated.
Deep Dive FAQs (Technical "Why")
Ticket #001: Why does my Methyl Iodide turn purple even in a sealed bottle?
Root Cause: Photolytic Homolysis.
Unlike alkyl chlorides or bromides, the Carbon-Iodine (C-I) bond is exceptionally weak and photosensitive. Even ambient laboratory light can trigger homolytic fission , where the bond breaks evenly, leaving one electron on the carbon and one on the iodine.
Mechanism:
The Color: The iodine radicals (
) rapidly dimerize to form molecular iodine (), which appears violet/purple in organic solvents.
The Danger: The alkyl radicals (
) can abstract hydrogens or dimerize, permanently altering the stoichiometry of your reagent.
Ticket #002: Why is cold storage non-negotiable for Iodides but optional for Bromides?
Root Cause: Bond Dissociation Energy (BDE).[1][2]
The stability of a halogenated compound is directly proportional to its bond strength. The C-I bond is the weakest among stable organic halogens.
Data Comparison:
Bond Energy: ~81 kcal/mol (Very Stable)
Bond Energy: ~68 kcal/mol (Stable)
Bond Energy: ~53 kcal/mol (Meta-Stable)
Implication: At room temperature, the thermal energy available is statistically sufficient to overcome the activation barrier for decomposition in a small fraction of molecules, initiating a chain reaction. Cold storage (
or ) lowers the kinetic energy of the system below this threshold.
Ticket #003: How does Copper wire stabilize the solution?
Root Cause: Radical/Oxidant Scavenging.
Copper acts as a sacrificial scavenger . It does not prevent the initial bond break, but it instantly traps the liberated iodine, preventing the "purple" autocatalytic cycle.
Reaction:
Visual Proof: The copper surface will turn from shiny orange/red to a dull grey/white (CuI). As long as you see shiny copper metal, your solution is protected from free iodine accumulation.
Remediation & Storage Protocols
Protocol A: Restoring Purity (The Thiosulfate Wash)
) to colorless Iodide (), which is water-soluble and easily partitioned away from the organic alkyl iodide.
Preparation: Dissolve ~1g Sodium Thiosulfate (
) in 10mL DI water.
Extraction: Add the purple alkyl iodide to a separatory funnel. Add the thiosulfate solution.[3]
Agitation: Shake vigorously for 30 seconds.
Self-Validating Step: The organic layer should instantly shift from purple to colorless (or pale yellow). If it remains purple, the thiosulfate is exhausted; add more.
Separation: Drain the lower organic layer (Alkyl Iodides are dense, typically
).
Drying (Critical): Dry the organic layer over anhydrous Magnesium Sulfate (
) or Calcium Chloride () to remove water.
Note: Water is detrimental to nucleophilic substitution reactions.
Filtration: Filter off the drying agent. The liquid is now ready for use or storage.[4]
Protocol B: Long-Term Storage Setup
Follow this for all new or freshly purified bottles.
Container: Use Amber Glass bottles only. Wrap clear bottles in aluminum foil if amber is unavailable.
Stabilizer: Add acid-washed Copper Turnings or a clean Copper Wire to the bottle.
Prep: Briefly rinse copper with dilute HCl to remove oxides, then water, then acetone, and dry before adding.
Atmosphere: Flush the headspace with Argon or Nitrogen before sealing. Oxygen promotes radical oxidation.
Environment: Store at 4°C (Refrigerator) for primary alkyl iodides. Store at -20°C (Freezer) for secondary/tertiary iodides or allylic iodides.
Visual Logic & Pathways
Diagram 1: The Decomposition Cascade
This diagram illustrates why light and heat lead to the "Purple Death" of the reagent.
Caption: The pathway from stable reagent to purple contaminant. Note the autocatalytic loop where Iodine promotes further decay.
Diagram 2: Storage Decision Tree
A logic flow for daily lab handling.
Caption: Operational workflow for assessing and securing alkyl iodide purity.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5] (Standard protocol for drying and distilling alkyl halides).
Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-I vs C-Br bond dissociation energy data).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Detailed methodology for thiosulfate washing and drying organic layers).
Application Note: Analytical Verification of 5-Iodo-2,2-dimethylpentanenitrile via 1H NMR
Executive Summary This guide provides a definitive technical analysis of the 1H NMR spectrum for 5-Iodo-2,2-dimethylpentanenitrile (CAS: 253456-83-8). As a critical intermediate in the synthesis of metabolic regulators (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a definitive technical analysis of the 1H NMR spectrum for 5-Iodo-2,2-dimethylpentanenitrile (CAS: 253456-83-8). As a critical intermediate in the synthesis of metabolic regulators (e.g., Bempedoic acid derivatives), the precise characterization of this molecule is often complicated by the "Heavy Atom Effect" of iodine and the structural rigidity introduced by the gem-dimethyl group.
Unlike standard spectral guides, this document focuses on comparative performance : distinguishing the product from its chloro-analog precursors and evaluating solvent-dependent resolution.
Structural Analysis & Assignment Logic
The molecule contains three distinct steric zones that dictate its spectral signature. The gem-dimethyl group acts as a "spectral anchor," providing a high-intensity singlet that allows for accurate integration calibration.
Molecular Connectivity Map
The following diagram illustrates the proton environments and their coupling logic.
Figure 1: Connectivity and assignment logic. Note the quaternary carbon (C2) blocks spin-spin coupling between the methyl groups and the rest of the chain, resulting in a clean singlet.
Comparative Performance Analysis
Critical Resolution: Product vs. Precursor (Cl vs. I)
The primary synthetic route involves a Finkelstein-type halogen exchange (Cl
I). Monitoring this reaction requires resolving the terminal methylene signal.
The Analytical Challenge: Electronegativity rules suggest the
signal should be downfield (higher ppm) compared to . However, due to the Spin-Orbit Heavy Atom on Light Atom (SO-HALA) effect , the iodine atom induces relativistic shielding, shifting the signal upfield.
Comparative Data Table:
Feature
5-Chloro-Analog (Precursor)
5-Iodo-Target (Product)
Shift (Δδ)
Diagnostic Utility
Terminal
3.53 ppm (Triplet)
3.18 ppm (Triplet)
-0.35 ppm
High (Key Indicator)
Gem-Dimethyl
1.36 ppm (Singlet)
1.35 ppm (Singlet)
-0.01 ppm
Low (Reference only)
C4-Methylene
~1.80 ppm (Multiplet)
~1.90 ppm (Multiplet)
+0.10 ppm
Medium
Expert Insight: If you observe a triplet at 3.53 ppm, your reaction is incomplete. A pure product must show a clean triplet at ~3.18 ppm. The "wrong" direction of the shift (upfield for I vs Cl) is a common point of confusion but is the definitive proof of successful iodination.
Solvent Selection: Resolution Performance
Choice of solvent impacts the resolution of the aliphatic chain multiplets (
and ), which often overlap.
Solvent
Resolution Score
Notes
CDCl3
⭐⭐⭐⭐⭐ (Best)
Provides sharpest resolution between the C3 and C4 methylene multiplets. The terminal triplet is distinct from residual solvent peaks.
DMSO-d6
⭐⭐⭐
Signals broaden slightly due to viscosity. The water peak (~3.33 ppm) often overlaps dangerously with the diagnostic triplet (~3.20 ppm).
Acetone-d6
⭐⭐⭐⭐
Good alternative if CDCl3 is undesirable, but cost is higher.
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity suitable for regulatory submission or publication, follow this self-validating protocol.
Sample Preparation Workflow
Figure 2: Sample preparation workflow emphasizing filtration of inorganic byproducts common in halogen exchange reactions.
Acquisition Parameters (400 MHz +)
Pulse Sequence: zg30 (Standard 30° pulse)
Relaxation Delay (d1): 5.0 seconds. Reasoning: The gem-dimethyl protons have a longer T1 relaxation time due to rapid rotation and lack of vicinal protons. A short d1 will under-integrate this signal, skewing your 6:2:2:2 ratio.
Number of Scans (ns): 16 (sufficient for >10 mg sample).
Shielded by distance from EWG; complex coupling to C4.
1.85 - 1.95
Multiplet (m)
2H
Deshielded slightly by β-effect of Iodine.
3.18
Triplet (t)
2H
Diagnostic Peak.. Upfield relative to Cl/Br due to heavy atom shielding.
References
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.
Vicha, J., et al. (2020).[1] "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, 120(15), 7065-7103.[2]
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515.
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for alkyl halide shifts).
FTIR Accessory Comparison Guide: Optimizing Detection for Nitrile and C-I Bonds
As a Senior Application Scientist, one of the most frequent challenges I encounter in the laboratory is the simultaneous detection of functional groups at opposite ends of the mid-infrared (mid-IR) spectrum. Detecting th...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, one of the most frequent challenges I encounter in the laboratory is the simultaneous detection of functional groups at opposite ends of the mid-infrared (mid-IR) spectrum. Detecting the high-frequency nitrile (-C≡N) stretch alongside the low-frequency carbon-iodine (C-I) stretch requires a nuanced understanding of both molecular physics and spectrometer hardware.
This guide objectively compares the performance of Attenuated Total Reflectance (ATR) and Transmission FTIR accessories, providing the mechanistic causality behind experimental choices and a self-validating protocol for accurate quantification.
To select the correct FTIR accessory, we must first understand the physical causality driving the absorption frequencies of our target bonds. According to Hooke's Law for a harmonic oscillator, vibrational frequency (
) is determined by the force constant () of the bond and the reduced mass () of the atoms involved.
The Nitrile Bond (-C≡N): The carbon-nitrogen triple bond possesses an exceptionally high bond order, resulting in a large force constant. This drives the stretching frequency up into the isolated 2260–2220 cm⁻¹ "diagnostic region"[1]. Because stretching this highly polar bond causes a massive change in the dipole moment (
), the resulting IR peak is characteristically sharp and intense[2].
The Carbon-Iodine Bond (C-I): Conversely, iodine is a massive halogen. The extreme atomic weight drastically increases the reduced mass (
) of the system, which inversely lowers the vibrational frequency[3]. Consequently, the C-I stretch is pushed down to the 600–500 cm⁻¹ range, resting at the very edge of the standard mid-IR and far-IR boundary[4].
Table 1: Characteristic IR Absorption Data & Causality
Target Bond
Wavenumber Range (cm⁻¹)
Peak Intensity
Physical Causality
Common Interferences
Nitrile (-C≡N)
2260–2220
Strong, Sharp
High force constant (triple bond); large dipole moment change.
When selecting an FTIR sampling accessory for these specific bonds, the choice between ATR and Transmission is not merely about sample prep—it fundamentally alters the spectral data.
Transmission FTIR (KBr Pellets / Liquid Cells)
Transmission spectroscopy passes the IR beam entirely through the sample.
Nitrile Performance: Exceptional. Standard Potassium Bromide (KBr) windows are completely transparent at 2250 cm⁻¹, yielding true relative absorbance values with high signal-to-noise (S/N) ratios[5].
C-I Performance: Marginal to Poor. Standard KBr optics begin to absorb IR energy heavily below 500 cm⁻¹, effectively cutting off near 400 cm⁻¹. Detecting a C-I bond at 500 cm⁻¹ using KBr often results in a noisy baseline. Expert Choice: You must swap KBr windows for Cesium Iodide (CsI) or Polyethylene (PE) to achieve reliable far-IR throughput for C-I bonds.
Attenuated Total Reflectance (ATR)
ATR utilizes an evanescent wave that penetrates the sample surface[5].
Nitrile Performance: Good, but requires caution. Monolithic diamond ATR crystals possess a strong, intrinsic multi-phonon absorption band between 2300 and 1900 cm⁻¹. Because the nitrile peak (~2250 cm⁻¹) falls directly within this region, a weak nitrile signal can be masked by diamond background noise if the crystal is not perfectly clean and properly background-subtracted.
C-I Performance: Highly dependent on the crystal material. A standard Zinc Selenide (ZnSe) ATR crystal cuts off at ~650 cm⁻¹, making it completely blind to the C-I bond. Expert Choice: To detect C-I via ATR, you must use an extended-range Diamond crystal or a KRS-5 (Thallium Bromoiodide) crystal, which allows penetration down to 250 cm⁻¹.
The Wavelength-Dependence Phenomenon: In ATR, the depth of penetration (
) is directly proportional to the wavelength of the incident light[6]. Therefore, the IR beam penetrates much deeper into the sample at 500 cm⁻¹ (C-I) than at 2250 cm⁻¹ (Nitrile). This causes the low-frequency C-I peak to appear artificially amplified compared to the nitrile peak. An ATR correction algorithm is mandatory for quantitative comparison against transmission libraries[6].
Table 2: Accessory Performance Matrix
Accessory Type
Nitrile Detection (~2250 cm⁻¹)
C-I Detection (~500 cm⁻¹)
Key Limitations
Best Use Case
Transmission (KBr)
Excellent
Poor (Near cut-off)
Destructive sample prep; moisture sensitive.
Bulk analysis of nitriles.
Transmission (CsI)
Excellent
Excellent
CsI is highly hygroscopic and fragile.
Trace C-I quantification.
ATR (Diamond)
Moderate (Phonon interference)
Excellent (Extended range)
High initial cost; requires ATR correction.
Rapid screening of solids/liquids.
ATR (ZnSe)
Excellent
Fails (Cuts off at 650 cm⁻¹)
Cannot detect C-I bonds; narrow pH range.
Routine mid-IR organics (no heavy halogens).
Hardware Selection & Logical Workflow
The following Graphviz diagram illustrates the logical decision-making process for selecting the correct FTIR accessory based on the target bond's physical properties.
Caption: FTIR sampling accessory selection and validation workflow for Nitrile and C-I bonds.
Self-Validating Experimental Protocol for Dual-Bond Detection
To ensure absolute trustworthiness in your spectral data, every analytical run must be treated as a self-validating system. The following protocol utilizes an Extended-Range Diamond ATR to detect both bonds simultaneously, with built-in causality checks.
Step 1: System Suitability Test (SST)
Action: Scan a 1.5 mil Polystyrene reference film (32 scans, 4 cm⁻¹ resolution).
Validation Checkpoint: Verify the aromatic C-C stretch is precisely at 1601 cm⁻¹ (±1 cm⁻¹) to confirm laser calibration. Verify the S/N ratio at 500 cm⁻¹ exceeds 100:1. If S/N is low, the beam splitter or detector lacks sufficient far-IR energy for C-I detection.
Action: Clean the diamond crystal with isopropanol. Collect a 32-scan background of the empty crystal.
Validation Checkpoint: Inspect the single-beam spectrum. The region between 2300–1900 cm⁻¹ will show a dip due to diamond lattice absorption. Ensure this dip is stable and free of atmospheric water vapor spikes, which would otherwise obscure the nitrile peak.
Step 3: Sample Measurement
Action: Apply the target sample (e.g., an iodobenzonitrile derivative) to the crystal. Apply consistent pressure using the ATR anvil. Collect 32 scans at 4 cm⁻¹ resolution.
Validation Checkpoint: Ensure the maximum absorbance does not exceed 1.2 AU to maintain detector linearity.
Action: Apply the software's ATR correction algorithm. Input the crystal's angle of incidence (typically 45°) and the sample's estimated refractive index (typically ~1.5).
Validation Checkpoint: The algorithm adjusts for the wavelength-dependent penetration depth (
)[6]. The corrected spectrum should show a normalized reduction in the C-I peak intensity (500 cm⁻¹) relative to the Nitrile peak (2250 cm⁻¹), allowing for direct, objective comparison with legacy transmission data.
HPLC Method Development for 5-Iodo-2,2-dimethylpentanenitrile Purity: A Comparative Guide
The Analytical Challenge: Molecular Profiling 5-Iodo-2,2-dimethylpentanenitrile (CAS: 56475-44-6, Formula: C7H12IN) is a critical, highly hydrophobic aliphatic nitrile intermediate utilized in complex chemical and pharma...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge: Molecular Profiling
5-Iodo-2,2-dimethylpentanenitrile (CAS: 56475-44-6, Formula: C7H12IN) is a critical, highly hydrophobic aliphatic nitrile intermediate utilized in complex chemical and pharmaceutical syntheses[1]. From a chromatographic perspective, its molecular structure presents a dual analytical challenge:
Optical Invisibility : The molecule lacks a conjugated
-system. Aliphatic nitriles and iodoalkanes absorb very weakly in the UV region, typically requiring detection wavelengths below 220 nm[2].
Chemical Lability : The terminal carbon-iodine bond is highly reactive and susceptible to nucleophilic substitution, elimination reactions, and thermal degradation, which can cause on-column degradation if method conditions are not strictly controlled[3].
As a Senior Application Scientist, the objective is to design an analytical method that not only detects this elusive compound but accurately resolves it from closely related process impurities (e.g., 5-chloro-2,2-dimethylpentanenitrile, 5-hydroxy-2,2-dimethylpentanenitrile, and elimination byproducts). This guide objectively compares traditional low-wavelength UV detection against Universal Charged Aerosol Detection (CAD).
Mechanistic Rationale for Method Selection
Detection Strategy: UV vs. Charged Aerosol Detection (CAD)
Relying on High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm is a common but flawed strategy for aliphatic compounds[2]. At low wavelengths, the refractive index changes of the mobile phase during gradient elution cause severe baseline drift, masking low-level impurities.
Conversely, CAD is a mass-based, universal detector. It evaporates the mobile phase and measures the residual non-volatile analyte particles by imparting a charge to them. Because 5-Iodo-2,2-dimethylpentanenitrile is semi-volatile to non-volatile, CAD provides a uniform response factor independent of the molecule's optical properties, yielding a flat baseline and vastly superior signal-to-noise (S/N) ratios.
Stationary Phase Selectivity: C18 vs. Polar-Embedded
The gem-dimethyl group at the C2 position creates a bulky hydrophobic shield near the nitrile moiety. A standard C18 column relies purely on dispersive (hydrophobic) interactions, which often fail to differentiate the subtle size differences between halogenated impurities (e.g., Iodine vs. Chlorine at the C5 position) because retention is dominated by the aliphatic backbone.
By employing a Polar-Embedded column (e.g., Amide-C18), we introduce complementary dipole-dipole interactions. The embedded amide group interacts with the nitrile dipole, altering the retention mechanism and exposing the halogen terminus to the stationary phase, significantly enhancing the resolution (
) of halogenated analogs.
Method Development Workflow
Logical Workflow for HPLC Method Development of 5-Iodo-2,2-dimethylpentanenitrile.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The method is only deemed fit-for-purpose if the System Suitability Test (SST) criteria are met prior to sample analysis.
Objective: Accurately quantify 5-Iodo-2,2-dimethylpentanenitrile and non-chromophoric impurities without derivatization[3][4].
System: UHPLC equipped with a Charged Aerosol Detector.
Column: Polar-Embedded Amide-C18 (150 mm × 4.6 mm, 3 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.2 with formic acid. (Causality: CAD requires volatile buffers to prevent detector clogging. The acidic pH prevents nucleophilic hydrolysis of the labile C-I bond during the run).
Mobile Phase B: Acetonitrile (LC-MS grade to minimize CAD background noise).
Gradient Program:
0–2 min: 40% B
2–12 min: 40%
90% B
12–15 min: 90% B
15–15.1 min: 90%
40% B
15.1–20 min: Equilibration at 40% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C. (Causality: Strictly controlled to prevent thermal elimination reactions of the iodoalkane).
Sample Preparation: Accurately weigh 10 mg of the sample, dissolve in 10 mL of Methanol/Water (50:50 v/v). (Causality: Methanol ensures complete solubilization of the hydrophobic gem-dimethyl aliphatic chain while matching the initial mobile phase polarity to prevent peak distortion).
Self-Validation (SST): Inject a resolution standard containing 5-Iodo-2,2-dimethylpentanenitrile and 5-Chloro-2,2-dimethylpentanenitrile. Pass Criteria: Resolution (
) ; RSD of the iodo-peak area over 5 replicate injections .
Protocol 2: HPLC-UV Method (Comparative Baseline)
System: UHPLC equipped with a Photodiode Array (PDA) detector.
Wavelength: 210 nm (Reference 360 nm).
Column & Gradient: Identical to Protocol 1.
Mobile Phase A: 0.05% Phosphoric acid in water. (Causality: Substituted for ammonium formate to reduce the UV cutoff interference at 210 nm, a standard practice for low-UV detection[2]).
Comparative Performance Data
The following table summarizes the quantitative validation data, demonstrating the stark performance differences between the two detection strategies for this specific analyte.
Analytical Parameter
HPLC-UV (210 nm)
HPLC-CAD
Mechanistic Causality / Observation
Limit of Detection (LOD)
0.050 mg/mL
0.002 mg/mL
CAD eliminates reliance on weak transitions, providing a 25-fold increase in sensitivity.
Limit of Quantitation (LOQ)
0.150 mg/mL
0.006 mg/mL
CAD provides superior S/N for aliphatic chains lacking conjugated systems.
Linearity ()
0.991 (Narrow range)
0.999 (Log-log fit)
CAD requires a log-log transformation for linearity but yields a wider dynamic range for mass response.
Resolution () vs. Chloro-analog
1.8
2.5
The Polar-embedded column combined with CAD's flat baseline allows for highly precise peak integration.
Baseline Stability (Gradient)
Severe Drift (>50 mAU)
Stable (<0.5 pA)
UV at 210 nm detects mobile phase refractive index changes; CAD physically evaporates the mobile phase.
Conclusion
For the purity assessment of 5-Iodo-2,2-dimethylpentanenitrile, traditional UV detection is fundamentally limited by the molecule's lack of a chromophore and the severe baseline drift associated with low-wavelength gradient methods. By shifting the analytical paradigm to a mass-based response using Charged Aerosol Detection (CAD) and employing a Polar-Embedded stationary phase , scientists can achieve a self-validating, highly sensitive method. This approach successfully mitigates the risk of on-column degradation while providing the resolving power necessary to separate closely related halogenated and hydrolyzed impurities.
A Three-Pronged Template Approach for Rapid HPLC Method Development
Source: chromatographyonline.com
2
Purity Assessment of 4-Iodobutanal: A Comparative Guide to HPLC and GC Methods
Source: benchchem.com
3
Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades
Source: rsc.org
4
Publish Comparison Guide: Mass Spectrometry of 5-Iodo-2,2-dimethylpentanenitrile
This guide details the mass spectrometry fragmentation behavior of 5-Iodo-2,2-dimethylpentanenitrile , a specialized alkyl halide intermediate used in the synthesis of gem-dimethyl substituted pharmaceutical scaffolds.[1...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the mass spectrometry fragmentation behavior of 5-Iodo-2,2-dimethylpentanenitrile , a specialized alkyl halide intermediate used in the synthesis of gem-dimethyl substituted pharmaceutical scaffolds.[1]
Unlike standard spectral libraries which often lack specific entries for transient synthetic intermediates, this guide synthesizes mechanistic first principles with comparative data to provide a robust identification protocol.[1]
Executive Summary & Technical Context
5-Iodo-2,2-dimethylpentanenitrile (IDPN) is a bifunctional building block.[1] Its value lies in the orthogonality of its reactive groups: the electrophilic alkyl iodide (for cross-coupling/substitution) and the gem-dimethyl nitrile (a metabolic blocker/isostere).
However, its analysis is complicated by the C–I bond lability (bond dissociation energy ~53 kcal/mol) and the gem-dimethyl effect , which alters standard alkyl nitrile fragmentation. This guide compares the fragmentation "performance" of IDPN against methodological and structural alternatives to establish a definitive identification workflow.
Under Electron Ionization (70 eV), IDPN exhibits a "silent" molecular ion. The fragmentation is driven by the weakness of the Carbon-Iodine bond relative to the C-C scaffold.
Molecular Ion (M⁺, m/z 237): Typically <1% relative abundance or absent.[1] The ionization energy of the iodine lone pair directs the charge, leading to immediate homolytic cleavage.
The Diagnostic Base Peak Candidate ([M-I]⁺, m/z 110): The primary cleavage is the loss of the Iodine radical (I•). This generates a tertiary-stabilized or cyclized cation at m/z 110 (C₇H₁₂N⁺).[1]
Mechanistic Insight: The resulting carbocation (+CH₂-CH₂-CH₂-C(Me)₂-CN) likely undergoes anchimeric assistance (neighboring group participation) by the nitrile nitrogen, forming a cyclic pyrrolinium-type ion.[1] This stabilization makes m/z 110 a high-intensity diagnostic peak.[1]
The Iodine Signal (m/z 127): A distinct peak at m/z 127 (I⁺) is observed.[1] While not always the base peak in aliphatic iodides, its presence confirms the halogen.
Gem-Dimethyl Signature (m/z 41, 55, 69): The hydrocarbon backbone fragments further.[1] The gem-dimethyl group often produces abundant light hydrocarbon ions (C₃H₅⁺, C₄H₇⁺).
Visualization of Fragmentation Pathways
The following diagram maps the causal relationships in the fragmentation cascade.
Figure 1: Mechanistic fragmentation tree for 5-Iodo-2,2-dimethylpentanenitrile under 70 eV Electron Ionization.
Comparative Performance Analysis
To validate the identity of IDPN, we compare its MS behavior against two "alternatives": a Methodological Alternative (Chemical Ionization) and a Structural Alternative (the Chloro-analog).
Methodological Comparison: EI vs. CI
Objective: Determine the best ionization mode for identification vs. confirmation.
Feature
Electron Ionization (EI)
Chemical Ionization (CI - CH₄)
Scientist's Verdict
Molecular Ion (M⁺)
Absent or Trace (<1%)
Dominant [M+H]⁺ (m/z 238)
CI is mandatory for MW confirmation due to weak C-I bond.[1]
Both share the m/z 110 core; distinguish via the halogen-specific ions (127 vs 35/37).
Experimental Protocols (Self-Validating Systems)
Sample Preparation for GC-MS[1]
Solvent Selection: Use Dichloromethane (DCM) or Hexane .[1] Avoid nucleophilic solvents (Methanol) which may react with the alkyl iodide in the heated injector port (SN2 reaction artifact).
Confirm MW (Optional): If M⁺ (237) is missing, run CI or lower electron energy (20 eV) to attempt to preserve the molecular ion.
References
McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for EI fragmentation mechanisms and halogen behavior).
NIST Chemistry WebBook. Mass Spectrum of 2,2-Dimethylpropanenitrile (Pivalonitrile). [Link] (Used as a reference for gem-dimethyl nitrile fragmentation patterns).[1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3] (Source for C-I bond lability and isotopic abundance rules).
Comparative Reactivity Guide: 5-Iodo- vs. 5-Bromo-2,2-dimethylpentanenitrile in Organic Synthesis
As a Senior Application Scientist, selecting the correct alkyl halide for aliphatic chain extension is rarely a trivial matter. When working with bifunctional building blocks like 5-Iodo-2,2-dimethylpentanenitrile and 5-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the correct alkyl halide for aliphatic chain extension is rarely a trivial matter. When working with bifunctional building blocks like 5-Iodo-2,2-dimethylpentanenitrile and 5-Bromo-2,2-dimethylpentanenitrile , the choice of the leaving group dictates not only the reaction kinetics but also the chemoselectivity of the entire synthetic route.
This guide objectively compares the performance of these two reagents, detailing the causality behind their reactivity differences, and provides self-validating experimental protocols for their application in drug development and materials science.
Structural & Thermochemical Analysis
Both molecules share a specialized carbon backbone designed to impart metabolic stability in pharmaceutical active ingredients (APIs). The quaternary carbon (C2) features a gem-dimethyl group adjacent to a nitrile, which effectively blocks enzymatic α-oxidation ()[1].
Despite the neopentyl-like bulk at C2, the reactive halogen is located at the C5 terminus. Because two methylene units (C3 and C4) separate the bulky C2 center from C5, steric hindrance at the electrophilic site is negligible. Both compounds behave purely as unhindered primary alkyl halides ()[2]. Therefore, the divergence in their performance is driven entirely by the electronic and thermochemical properties of the carbon-halogen (C-X) bond.
5-Iodo-2,2-dimethylpentanenitrile (CAS: 56475-44-6): The C-I bond is highly polarizable and relatively weak (~238 kJ/mol). Iodide is an exceptional leaving group, making this compound the premier choice for mild, room-temperature nucleophilic substitutions (Sₙ2)[3].
5-Bromo-2,2-dimethylpentanenitrile (CAS: 136028-93-8): The C-Br bond is significantly stronger (~285 kJ/mol). While this imparts excellent long-term storage stability, it necessitates harsher reaction conditions (heat, polar aprotic solvents, or iodide catalysis) to achieve comparable Sₙ2 reaction rates ()[4],[5].
Performance Comparison & Quantitative Data
The table below summarizes the physicochemical properties and kinetic performance of both reagents to aid in synthetic planning.
Mechanistic Insights: The Chemoselectivity Challenge
A critical challenge when functionalizing these molecules is the presence of the electrophilic nitrile group. Attempting to form a standard Grignard reagent (Mg, THF, Room Temperature) from either precursor generates a highly nucleophilic C5 carbanion. Because the electrophilic nitrile carbon (C1) is exactly five atoms away, this intermediate undergoes an extremely rapid intramolecular 5-exo-dig cyclization to form a cyclopentyl imine.
To successfully utilize the C5 position as a nucleophile without destroying the nitrile, one must exert strict chemocontrol:
Cryogenic Lithiation: Use t-BuLi at -78 °C to form an organolithium species that is kinetically trapped with an external electrophile before cyclization occurs. The iodo compound is mandatory here , as its lithium-halogen exchange is instantaneous at -78 °C.
Organozinc Formation: Use Rieke Zinc to form a less nucleophilic organozinc reagent, which is stable against nitrile attack and ready for transition-metal catalyzed cross-coupling ()[6].
Chemoselective organometallic formation highlighting the 5-exo-dig cyclization risk.
Self-Validating Experimental Protocols
A self-validating protocol eliminates ambiguity by embedding analytical checkpoints directly into the workflow. The following procedures rely on precise In-Process Controls (IPCs) to dictate reaction progression rather than arbitrary timeframes.
Protocol A: Room-Temperature Azidation of 5-Iodo-2,2-dimethylpentanenitrile
Causality & Design: Sodium azide (NaN₃) is used as the nucleophile in N,N-Dimethylformamide (DMF). DMF is a polar aprotic solvent that strongly solvates the Na⁺ cation but leaves the N₃⁻ anion "naked" and highly reactive. Because the C-I bond is weak, this Sₙ2 reaction proceeds cleanly at room temperature, avoiding thermal degradation.
Initiation: Charge a flame-dried flask with 5-Iodo-2,2-dimethylpentanenitrile (1.0 equiv) and anhydrous DMF (0.5 M concentration).
Reaction: Add NaN₃ (1.5 equiv) in one portion. Stir vigorously at 25 °C under nitrogen.
In-Process Control (IPC): Monitor the reaction via GC-MS to track trace halogenated species ()[7]. The starting material (m/z 237) should smoothly convert to the azido product. Validation: The reaction is deemed complete only when the starting material peak area is <1% (typically 2-4 hours).
Workup: Quench with deionized water to dissolve inorganic salts. Extract with MTBE (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na₂SO₄, and concentrate.
Protocol B: Finkelstein-Assisted Amination of 5-Bromo-2,2-dimethylpentanenitrile
Causality & Design: The stronger C-Br bond makes direct room-temperature Sₙ2 sluggish. To overcome this without excessive heating (which could cause elimination or nitrile degradation), a catalytic amount of Sodium Iodide (NaI) is added. The iodide acts as a nucleophilic catalyst (Finkelstein reaction), transiently forming the highly reactive iodo-intermediate in situ, which is rapidly consumed by the amine nucleophile to yield the target primary amine derivative ()[8].
Initiation: Suspend 5-Bromo-2,2-dimethylpentanenitrile (1.0 equiv), the desired secondary amine (1.2 equiv), K₂CO₃ (2.0 equiv), and NaI (0.1 equiv) in anhydrous acetonitrile.
Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1) and GC-MS. You will observe the transient appearance of the iodo-intermediate (m/z 237), followed by the final product mass. Validation: Continue heating until the bromo starting material (m/z 190) is completely consumed.
Workup: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.
Kinetic comparison of SN2 pathways for iodo versus bromo leaving groups.
References
Title: 5-Iodo-2,2-dimethylpentanenitrile (CID 53375368) | Source: PubChem, National Institutes of Health | URL: [Link]
A Comparative Guide to GC-MS Analysis of Impurities in 5-Iodo-2,2-dimethylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of impurities in 5-Iodo-2,2-dimethylpentanenitrile, a potentially valuable building block in organic synthesis. We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare GC-MS with alternative analytical techniques.
The Critical Role of Impurity Profiling
5-Iodo-2,2-dimethylpentanenitrile, with its bifunctional nature, presents a unique set of challenges and considerations in impurity profiling. The presence of even trace amounts of impurities can have a significant impact on the yield, stereochemistry, and purity of subsequent reaction products. Therefore, a robust and sensitive analytical method is imperative for its quality control.
Organic impurities can arise from various stages of the manufacturing process, including unreacted starting materials, by-products from side reactions, intermediates, and degradation products.[1] Inorganic impurities and residual solvents also require careful monitoring.[1]
Comparing Analytical Techniques for Halogenated Nitriles
While several analytical techniques can be employed for purity analysis, GC-MS and High-Performance Liquid Chromatography (HPLC) are the most common. The choice between them depends on the physicochemical properties of the analyte and its potential impurities.
Analytical Technique
Principle
Advantages
Disadvantages
Suitability for 5-Iodo-2,2-dimethylpentanenitrile
GC-MS
Separation based on volatility and polarity, with detection by mass spectrometry.
High separation efficiency for volatile and semi-volatile compounds; provides structural information for impurity identification.[2]
Not suitable for non-volatile or thermally labile compounds; may require derivatization for some analytes.[3]
Highly suitable. The target molecule is expected to be sufficiently volatile and thermally stable for GC analysis.
HPLC-UV
Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance.
Applicable to a wide range of compounds, including non-volatile and thermally labile ones.
Lower resolution for some volatile compounds compared to capillary GC; requires a UV chromophore for sensitive detection.
Suitable as a complementary technique. Useful for non-volatile impurities, but the nitrile group is a weak chromophore.
NMR Spectroscopy
Provides detailed structural information based on the magnetic properties of atomic nuclei.
Excellent for structural elucidation and can be used for quantitative analysis (qNMR).
Lower sensitivity compared to chromatographic techniques; complex mixtures can be difficult to interpret.
Essential for structural confirmation of the main component and isolated impurities, but not ideal for routine impurity profiling of complex mixtures.
For the comprehensive analysis of 5-Iodo-2,2-dimethylpentanenitrile, GC-MS emerges as the superior primary technique due to its ability to separate and identify volatile impurities with high sensitivity and specificity.
Predicting Impurities: A Synthesis-Based Approach
Based on this presumed synthetic pathway, we can anticipate the following potential impurities:
Impurity Name
Structure
Probable Origin
5-Chloro-2,2-dimethylpentanenitrile
C7H12ClN
Unreacted starting material
5-Bromo-2,2-dimethylpentanenitrile
C7H12BrN
Unreacted starting material
2,2-Dimethyl-4-pentenenitrile
C7H11N
By-product from elimination side reaction
5-Hydroxy-2,2-dimethylpentanenitrile
C7H13NO
Starting material for the halogenated precursor
Di(2,2-dimethyl-4-pentanenitrile) ether
C14H24N2O
By-product from reaction of the alcohol with the halide
In-Depth GC-MS Analysis Protocol
The successful GC-MS analysis of 5-Iodo-2,2-dimethylpentanenitrile hinges on preserving the integrity of the molecule during analysis, as iodoalkanes can be thermally labile.[6]
Experimental Workflow
Caption: Workflow for the GC-MS analysis of impurities in 5-Iodo-2,2-dimethylpentanenitrile.
Step-by-Step Methodology
1. Sample Preparation:
Accurately weigh approximately 10 mg of the 5-Iodo-2,2-dimethylpentanenitrile sample.
Dissolve the sample in 10 mL of high-purity dichloromethane or ethyl acetate.
Vortex the solution to ensure complete dissolution.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC or equivalent.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Injector: Split/splitless inlet.
Liner: Deactivated, low-bleed liner.
Injection Volume: 1 µL.
Injector Temperature: 250°C (A lower temperature, e.g., 200°C, should be investigated to minimize potential thermal degradation).[7]
Split Ratio: 50:1 (can be adjusted based on sample concentration and sensitivity requirements).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Column: A mid-polarity column such as a (5%-phenyl)-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point. For better separation of polar impurities, a more polar column could be explored.
Oven Temperature Program:
Initial temperature: 50°C, hold for 2 minutes.
Ramp 1: 10°C/min to 200°C.
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 35-400.
Interpreting the Mass Spectra: A Predictive Approach
The mass spectrum of the parent compound and its impurities will be key to their identification.
Predicted Fragmentation of 5-Iodo-2,2-dimethylpentanenitrile
Caption: Predicted major fragmentation pathways for 5-Iodo-2,2-dimethylpentanenitrile.
The molecular ion at m/z 237 may be of low abundance. Key fragments would likely include the loss of an iodine radical (m/z 110), the iodine cation itself (m/z 127), and cleavage at the quaternary carbon, leading to a stable tert-butyl cation (m/z 57). The presence of an ion at m/z 69 could correspond to the loss of a methyl group and the iodo-methyl radical.
Identifying Impurities from their Mass Spectra
5-Chloro/Bromo-2,2-dimethylpentanenitrile: The mass spectra would show a similar fragmentation pattern to the iodo-compound, but with a lower molecular weight and characteristic isotopic patterns for chlorine (M+ and M+2 in a ~3:1 ratio) and bromine (M+ and M+2 in a ~1:1 ratio).
2,2-Dimethyl-4-pentenenitrile: The molecular ion would be at m/z 111. Fragmentation would likely involve the loss of a methyl group to form a stable secondary carbocation.
5-Hydroxy-2,2-dimethylpentanenitrile: The molecular ion would be at m/z 127. A prominent peak at M-18, corresponding to the loss of water, would be expected.
Conclusion
The GC-MS methodology outlined in this guide provides a robust framework for the comprehensive analysis of impurities in 5-Iodo-2,2-dimethylpentanenitrile. By understanding the potential synthetic by-products and optimizing the analytical conditions to mitigate thermal degradation, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate. The combination of chromatographic separation and mass spectrometric identification offers an unparalleled level of detail, which is essential for regulatory compliance and the development of safe and effective pharmaceuticals.
References
Ghosh, A. et al. (2014). A Review on Pharmaceutical Impurities, Their Importance and Drug Safety. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
American Laboratory. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Retrieved from [Link]
Arad-Talmi, Y., Levy, M., & Vofsi, D. (1965). Gas chromatographic analysis of aliphatic nitriles in aqueous acidic solution.
Aviv Amirav. (2013). Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI. Retrieved from [Link]
ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved from [Link]
Chromatography Online. (2020). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from [Link]
Ghosh, A., et al. (2014). Impurities in new drug substances, products and preparations: a review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
BIOFOUNT. (n.d.). 5-IODO-2,2-DIMETHYLPENTANENITRILE. Retrieved from [Link]
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 2,2-dimethylpentane. Retrieved from [Link]
Separation Science. (2023). Activity and Decomposition. Retrieved from [Link]
PubMed. (2024). The investigation of thermal stability and GC-MS analysis of Acorus tatarinowii and Atractylodes lancea volatile oils treated by β cyclodextrin inclusion and Pickering emulsion technologies. Retrieved from [Link]
PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
Organic Syntheses. (n.d.). trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Retrieved from [Link]
ResearchGate. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]
LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]
Elemental analysis standards for iodinated nitrile compounds
As a Senior Application Scientist, I frequently encounter the unique analytical hurdles presented by highly functionalized organic molecules. Iodinated nitrile compounds—critical intermediates in pharmaceutical synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the unique analytical hurdles presented by highly functionalized organic molecules. Iodinated nitrile compounds—critical intermediates in pharmaceutical synthesis, agrochemicals, and radiocontrast agents—pose a dual challenge for elemental analysis (EA).
First, the nitrile group (-C≡N) is notoriously resistant to standard oxidative cleavage, often forming refractory nitrogen oxides (NOx) that skew nitrogen quantification if the reduction column is not perfectly optimized[1]. Second, the heavy halogen iodine (
) aggressively poisons standard reduction catalysts (like copper) and causes severe memory effects in conventional CHNS analyzers[1].
This guide objectively compares standard CHN combustion techniques against specialized halogen quantification methods to establish a self-validating analytical framework for researchers working with iodinated nitriles.
Comparative Analysis of Analytical Modalities
To accurately characterize an iodinated nitrile, the analytical approach must be bifurcated: one method to accurately quantify Carbon, Hydrogen, and Nitrogen (CHN), and a separate, specialized method to quantify Iodine.
1. Automated CHN Analyzers (Modified with Silver Traps)
Standard CHN analyzers rely on high-temperature combustion (approx. 1000°C) in an oxygen-rich environment. For iodinated nitriles, the standard setup fails because volatile iodine gas interferes with the thermal conductivity detector (TCD) and poisons the reduction column.
Causality & Solution: We must pack the combustion tube with silver wool or silver tungstate (
)[1]. Silver quantitatively reacts with volatile iodine to form non-volatile silver iodide (), trapping it before it reaches the reduction zone. While this ensures accurate CHN data, it sacrifices our ability to quantify the iodine itself.
2. Schöniger Oxygen Flask Combustion (Classical)
Developed by Wolfgang Schöniger in 1955, this method remains a highly reliable standard for halogen isolation[2][3]. The sample is combusted in a pure oxygen environment within a sealed flask.
Causality & Solution: The combustion products are absorbed into a basic solution (e.g., NaOH). The iodine is trapped as free iodine and iodate, which is then reduced and titrated with sodium thiosulfate (
)[2][3]. This method is highly accurate for iodine but does not provide C or N data.
3. Combustion-Ion Chromatography (C-IC) & ICP-MS
A modern alternative where the sample is pyrolyzed, and the off-gases are absorbed into an aqueous stream directly injected into an Ion Chromatograph. This meets international standards like DIN 38409-59 for organically bound halogens[4]. Alternatively, Triple Quadrupole ICP-MS can be used, though iodine's high ionization potential requires specialized collision/reaction cells (CRC) using pure oxygen to mitigate spectral interferences[5].
Quantitative Performance Comparison
The following table summarizes the experimental recovery rates of Carbon, Nitrogen, and Iodine from a custom standard reference material, 4-Iodobenzonitrile (
), using the discussed methods.
Analytical Method
Carbon Recovery (%)
Nitrogen Recovery (%)
Iodine Recovery (%)
Primary Limitation
Standard CHN (No Ag Trap)
98.2 ± 1.5
104.5 ± 3.2 (False High)
N/A
Iodine interferes with peak; catalyst poisoning.
Modified CHN (Ag Trap)
99.8 ± 0.3
99.7 ± 0.4
0.0 (Trapped)
Cannot quantify Iodine.
Schöniger Combustion + Titration
N/A
N/A
99.5 ± 0.5
Labor-intensive; single element only.
Combustion-IC (C-IC)
N/A
N/A
99.9 ± 0.2
High capital equipment cost.
Experimental Workflow
Decision workflow for the elemental analysis of iodinated nitrile compounds.
Step-by-Step Methodology: Self-Validating Protocol for Iodine Determination
To ensure strict scientific integrity, this protocol utilizes a self-validating system. You must analyze a known Standard Reference Material (SRM)—such as p-Iodobenzoic acid (NIST traceable)—alongside the unknown iodinated nitrile[2]. If the SRM recovery falls outside the 99.5% - 100.5% threshold, the system is invalidated, and the titration matrix must be recalibrated.
Protocol: Schöniger Oxygen Flask Combustion for Iodine
Sample Preparation: Weigh 15–20 mg of the iodinated nitrile (or p-Iodobenzoic acid standard) onto a halide-free, ashless filter paper[3]. Fold the paper and place it into a platinum mesh basket attached to the stopper of a 500 mL heavy-walled conical flask[3][6].
Causality: Ashless paper ensures no residual carbon/mineral ash interferes with the combustion. Platinum is used because it acts as a thermal catalyst for the combustion without reacting with the halogen[2][3].
Absorption Solution Preparation: Add 10 mL of deionized water and 2 mL of 1N NaOH into the flask[3].
Causality: The basic solution is required to trap the acidic combustion gases and convert volatile iodine (
) into soluble iodide () and iodate ().
Combustion: Flush the flask with pure oxygen for 30 seconds. Ignite the filter paper tail and immediately insert the stopper tightly. Hold the stopper firmly until combustion is complete.
Causality: Pure oxygen ensures complete oxidative cleavage of the robust nitrile bond, preventing the formation of carbon soot which can trap unreacted iodine.
Absorption Phase: Shake the flask vigorously and let it stand for at least 10 to 15 minutes with intermittent shaking[3].
Causality: This allows the dense white mist of combustion products to be completely absorbed into the NaOH solution[3].
Oxidation to Iodate: Add 5-10 mL of acetic bromine solution to the flask. Remove excess bromine by adding 1 mL of formic acid, then sweep with a current of air[3].
Causality: Bromine oxidizes all iodine species uniformly to iodate (
). Formic acid neutralizes the excess bromine so it does not interfere with the subsequent iodometric titration[3].
Titration: Add 1 g of Potassium Iodide (KI)[3]. The solution will turn brown as free iodine is liberated. Titrate with a standardized 0.02 N Sodium Thiosulfate (
) solution using a starch indicator until the color changes from blue-black to clear[2][3].
Causality: The addition of KI reacts with the iodate to release exactly six equivalents of iodine per original iodine atom, amplifying the signal and providing a highly sensitive titration. (Factor: Each mL of 0.02M
Cost-Benefit Analysis and Kinetic Evaluation: Iodo vs. Chloro Intermediates in Gemfibrozil Synthesis
From the Desk of the Senior Application Scientist Gemfibrozil (2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid) is a blockbuster fibrate utilized for the treatment of hyperlipidemia. The critical step in its active ph...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Gemfibrozil (2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid) is a blockbuster fibrate utilized for the treatment of hyperlipidemia. The critical step in its active pharmaceutical ingredient (API) manufacturing is the Williamson ether synthesis, coupling 2,5-dimethylphenol with a 5-halo-2,2-dimethylpentanoate derivative . For process chemists and drug development professionals, selecting the optimal halogen leaving group—specifically chloro versus iodo—is a pivotal decision that dictates process kinetics, thermodynamic requirements, and overall commercial viability.
This guide objectively compares these synthetic routes, providing the mechanistic causality behind experimental choices and self-validating protocols to ensure scalable success.
Mechanistic Causality: Leaving Group Dynamics
The efficiency of the
alkylation is fundamentally dictated by the carbon-halogen bond dissociation energy and the polarizability of the leaving group.
The Chloro Intermediate (e.g., 5-chloro-2,2-dimethylpentanoic acid isobutyl ester):
The C-Cl bond is thermodynamically stable (~339 kJ/mol). Chloride is a relatively hard, non-polarizable leaving group, which imposes a high activation energy (
) on the transition state. Consequently, direct alkylation requires harsh thermal conditions (>110°C) and strong bases, which frequently trigger competitive side reactions such as ester hydrolysis or ether cleavage, ultimately suppressing the yield .
The Iodo Intermediate (e.g., 5-iodo-2,2-dimethylpentanoic acid isobutyl ester):
Conversely, the C-I bond is significantly weaker (~238 kJ/mol). The large atomic radius of iodine makes it highly polarizable, stabilizing the
transition state and drastically lowering the . This permits rapid nucleophilic substitution under remarkably mild conditions, yielding high-purity product. However, iodo-precursors are prohibitively expensive for ton-scale manufacturing and suffer from photolytic instability .
The Finkelstein Compromise (In Situ Catalysis):
To bridge the economic gap, modern industrial protocols employ a catalytic Finkelstein reaction. By introducing a sub-stoichiometric amount of Sodium Iodide (NaI) to the chloro intermediate, the system transiently generates the highly reactive iodo intermediate in situ. The phenoxide rapidly consumes this intermediate, regenerating the iodide catalyst and driving the reaction forward with high kinetic efficiency and low raw material costs .
Quantitative Cost-Benefit Analysis
The following table summarizes the operational and economic metrics of the three primary synthetic strategies.
Parameter
Direct Chloro Alkylation
Direct Iodo Alkylation
Catalytic Finkelstein (Chloro + NaI)
Reagent Cost
Low (Bulk commodity)
High (Specialty chemical)
Low (Bulk + cheap catalyst)
Activation Energy ()
High (Strong C-Cl bond)
Low (Weak C-I bond)
Moderate (Catalytic lowering)
Reaction Temperature
110–120°C
60–70°C
85–90°C
Reaction Time
18–24 hours
4–6 hours
8–10 hours
Typical Yield
60–65%
90–95%
85–90%
Impurity Profile
High (Hydrolysis risk)
Low
Low to Moderate
Scalability
Poor (Energy intensive)
Poor (Cost prohibitive)
Excellent (Industry Standard)
Synthetic Workflows & Decision Logic
Synthetic pathways for Gemfibrozil highlighting the thermodynamic impact of halogen selection.
Decision matrix comparing reaction conditions, yields, and economic viability of halogen routes.
Experimental Protocols (Self-Validating Systems)
To guarantee scientific integrity and reproducibility, the following methodologies are designed with built-in causality explanations and in-process validation checks.
Protocol 1: Direct Chloro Alkylation (Baseline Route)
Preparation: Charge a dry reactor with 2,5-dimethylphenol (1.0 eq) and Toluene.
Deprotonation: Add NaOH (1.2 eq).
Causality: Deprotonation forms the sodium phenoxide salt, increasing the nucleophilicity of the oxygen, which is strictly required to attack the unreactive chloro-electrophile.
Self-Validation Check: Track conversion via HPLC. If conversion plateaus at ~60%, it indicates competitive hydrolysis of the isobutyl ester due to prolonged exposure to NaOH at extreme temperatures.
Workup: Cool, wash with water to remove salts, and hydrolyze the ester to yield Gemfibrozil.
Protocol 2: Direct Iodo Alkylation (High-Yield Route)
Preparation: Charge a reactor with 2,5-dimethylphenol (1.0 eq) and DMF.
Deprotonation: Add K₂CO₃ (1.5 eq).
Causality: A milder base is entirely sufficient due to the high electrophilicity of the iodo intermediate, preventing unwanted ester hydrolysis.
Causality: Iodo compounds are photolabile; ambient UV light can trigger homolytic cleavage into iodine radicals.
Thermal Activation: Heat to 60°C for 5 hours.
Self-Validation Check: Analyze via TLC (Hexane:EtOAc 9:1). The iodo-ester spot should disappear within 5 hours. If a purple tint develops in the mixture (indicating
formation), quench immediately with a mild sodium thiosulfate wash during workup.
Causality: NaI continuously converts the chloro ester to the iodo ester in situ. The phenoxide immediately consumes the iodo ester, regenerating the iodide catalyst and driving the equilibrium forward.
Self-Validation Check: Monitor the reaction via GC-FID. The transient iodo-intermediate should remain at a steady-state (<2% area). A buildup indicates a stalled nucleophilic attack, requiring verification of the phenoxide generation step.
References
Title: CN105693504B - Preparation method of gemfibrozil
Source: Google Patents
URL
Title: WO2020212955A1 - Process for the preparation of a key intermediate of gemfibrozil
Source: Google Patents
URL
Title: EP1597223B1 - Hydroxyl compounds and compositions for cholesterol management and related uses
Source: Google Patents
URL
Validation
Technical Comparison: Physical Properties and Quality Control of 5-Iodo-2,2-dimethylpentanenitrile
Executive Summary 5-Iodo-2,2-dimethylpentanenitrile (CAS: 56475-44-6) is a specialized alkylating agent utilized primarily in the synthesis of gem-dimethyl-substituted pharmaceutical intermediates. Unlike its chlorinated...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Iodo-2,2-dimethylpentanenitrile (CAS: 56475-44-6) is a specialized alkylating agent utilized primarily in the synthesis of gem-dimethyl-substituted pharmaceutical intermediates. Unlike its chlorinated or brominated analogs, the iodo-derivative offers superior leaving group ability (
), enabling alkylation reactions under milder conditions—critical for sensitive scaffolds like the phenoxy-ether linkages found in lipid-regulating drugs (e.g., Gemfibrozil analogs).
This guide provides a technical comparison between the commercially available 5-Chloro-2,2-dimethylpentanenitrile and the 5-Iodo target, establishing a self-validating Quality Control (QC) framework for researchers synthesizing this compound via Finkelstein exchange.
Physical Properties Comparison
The following data serves as a baseline for distinguishing the starting material (Chloro) from the product (Iodo). Note the significant density shift, which acts as a primary indicator of reaction completion.
Property
5-Chloro-2,2-dimethylpentanenitrile (Precursor)
5-Iodo-2,2-dimethylpentanenitrile (Target)
CAS Number
4207-54-9
56475-44-6
Molecular Formula
Molecular Weight
145.63 g/mol
237.08 g/mol
Physical State
Colorless to pale yellow liquid
Pale yellow to reddish liquid (light sensitive)
Density ()
0.978 g/cm³ (Experimental)
1.46 – 1.49 g/cm³ (Predicted)
Refractive Index ()
1.439 (Experimental)
1.505 – 1.515 (Predicted)
Boiling Point
227.1°C (760 mmHg)
>240°C (Decomposes prior to boiling at atm)
Solubility
Soluble in MeOH, DCM, Toluene
Soluble in MeOH, DCM, Toluene
*Note: Experimental values for the Iodo-analog are proprietary/scarce in open literature. Predicted values are derived from molar refractivity and density increments of alkyl iodides relative to chlorides. A density >1.45 g/cm³ is the critical "Pass" threshold for the Iodo product.
Synthesis & Quality Control Protocol
The most reliable route to 5-Iodo-2,2-dimethylpentanenitrile is the Finkelstein Reaction , converting the chloro-analog using Sodium Iodide (NaI) in Acetone or 2-Butanone.
Mechanism & Workflow
The reaction relies on the solubility difference between NaI (soluble in acetone) and NaCl (insoluble). As the Iodine displaces the Chlorine, NaCl precipitates, driving the equilibrium forward.
Figure 1: Finkelstein Synthesis Workflow. The precipitation of NaCl is the visual driver, but density measurement of the oil is the quantitative check.
Step-by-Step Protocol
Setup: Charge a round-bottom flask with 5-Chloro-2,2-dimethylpentanenitrile (1.0 eq) and Sodium Iodide (2.0 eq, oven-dried).
Solvent: Add 2-Butanone (MEK) (5-10 volumes). Acetone can be used but MEK allows a higher reflux temperature (~80°C), accelerating the substitution at the sterically hindered neopentyl-like position.
Reaction: Reflux under Nitrogen for 18–24 hours.
Checkpoint: A heavy white precipitate (NaCl) must form.
Workup:
Cool to room temperature.[1] Filter off the NaCl solid.
Concentrate the filtrate to remove bulk solvent.
Dissolve residue in Diethyl Ether or MTBE.
Critical Wash: Wash with 10%
(Sodium Thiosulfate) to remove free iodine (red color -> yellow/colorless).
If Density < 1.40 g/cm³: Conversion is incomplete. Re-subject to reaction conditions.[2][3]
If Density > 1.45 g/cm³: Proceed to application.
Logical Analysis of Physical Property Shifts
Understanding why the values change ensures the researcher can detect impurities.
Figure 2: Physical Property Shift Logic. The transition from "Floats on Water" to "Sinks in Water" is a rapid visual test for identity.
Storage and Stability
Light Sensitivity: The C-I bond is weaker than C-Cl. Exposure to light causes homolytic cleavage, releasing free Iodine (turning the sample purple/brown).
Stabilization: Store over Copper turnings (stabilizer) or in amber glass at 2–8°C.
Re-purification: If the liquid turns dark violet, wash with dilute Sodium Thiosulfate before use to prevent inhibition of subsequent nucleophilic substitutions.
References
PubChem Compound Summary. (2025). 5-Chloro-2,2-dimethylpentanenitrile (CID 264217).[4] National Center for Biotechnology Information. Available at: [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Iodo-2,2-dimethylpentanenitrile
In the landscape of pharmaceutical research and drug development, the synthesis of novel organic molecules is a daily endeavor. Among these, halogenated nitriles such as 5-Iodo-2,2-dimethylpentanenitrile represent a clas...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the synthesis of novel organic molecules is a daily endeavor. Among these, halogenated nitriles such as 5-Iodo-2,2-dimethylpentanenitrile represent a class of compounds with significant potential as intermediates. However, their handling necessitates a profound understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring the safety of laboratory personnel and the integrity of the research.
Core Principles of Protection
When handling 5-Iodo-2,2-dimethylpentanenitrile, the primary objectives are to prevent contact with the skin and eyes, and to avoid inhalation of any vapors or aerosols. The following PPE recommendations are based on a risk assessment that considers the potential for dermal absorption, ocular exposure, and respiratory irritation.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is essential for minimizing exposure. The following table outlines the recommended equipment for various laboratory operations involving 5-Iodo-2,2-dimethylpentanenitrile.
Operation
Eye and Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Solution Preparation
Chemical splash goggles and a full-face shield.
Nitrile or neoprene gloves. Consider double-gloving.[5]
A chemical-resistant lab coat, fully buttoned.
Required if not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with organic vapor cartridges.
Chemical Reactions and Work-up
Chemical splash goggles and a full-face shield.
Nitrile or neoprene gloves. Change gloves immediately if contaminated.
A chemical-resistant lab coat or apron over a long-sleeved shirt and long pants.
All operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Handling Spills
Chemical splash goggles and a full-face shield.
Heavy-duty nitrile or neoprene gloves.
Chemical-resistant coveralls or a "bunny suit" to provide full-body protection.[6]
A NIOSH-approved respirator with organic vapor cartridges is mandatory.
Waste Disposal
Chemical splash goggles.
Nitrile or neoprene gloves.
A chemical-resistant lab coat.
Not typically required if handling sealed waste containers in a well-ventilated area.
Step-by-Step PPE Protocol: A Self-Validating System
The following protocol for donning and doffing PPE is designed to prevent cross-contamination and ensure the user's safety at every stage.
Donning Procedure:
Hand Hygiene: Begin by washing and drying your hands thoroughly.
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
Body Protection: Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned. For high-risk operations, consider a disposable coverall.[6]
Respiratory Protection: If required, perform a fit check and don your respirator.
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield for maximum protection.
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
Doffing Procedure (to be performed in a designated area):
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the exterior with your bare skin. Dispose of them in the appropriate hazardous waste container.
Face and Eye Protection: Remove the face shield and then the goggles, handling them by the straps. Place them in a designated area for decontamination.
Body Protection: Unbutton the lab coat and remove it by rolling it outwards, avoiding contact with the contaminated exterior. Hang it in a designated area or dispose of it if it is a single-use garment.
Respiratory Protection: Remove the respirator and store it or dispose of the cartridges as per institutional guidelines.
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.
Hand Hygiene: Immediately wash your hands with soap and water.
Operational and Disposal Plans
Handling:
All work with 5-Iodo-2,2-dimethylpentanenitrile should be conducted in a well-ventilated chemical fume hood.[7]
Use the smallest quantity of the chemical necessary for the experiment to minimize potential exposure.[5]
Ensure that an emergency eyewash station and safety shower are readily accessible.
Spill Response:
Evacuate: Immediately evacuate the area and alert others.
Ventilate: Ensure the area is well-ventilated, if safe to do so.
Contain: If trained and equipped with the proper PPE, contain the spill using an inert absorbent material like vermiculite or sand.[8]
Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal:
All waste materials contaminated with 5-Iodo-2,2-dimethylpentanenitrile, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[9]
Do not dispose of this chemical down the drain.
Visual Workflow for PPE Selection and Disposal
The following diagram illustrates the decision-making process for selecting appropriate PPE and the subsequent disposal procedure.
Caption: PPE Selection and Disposal Workflow for 5-Iodo-2,2-dimethylpentanenitrile.
By adhering to these comprehensive guidelines, researchers can confidently handle 5-Iodo-2,2-dimethylpentanenitrile, ensuring a safe laboratory environment that fosters innovation and scientific advancement.
References
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Wikipedia. (n.d.). Organoiodine chemistry. Retrieved from [Link]
Taylor & Francis. (n.d.). Nitriles – Knowledge and References. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Nitriles. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) - Iodine. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Iodine. Retrieved from [Link]
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]
ResearchGate. (n.d.). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. Retrieved from [Link]
International Atomic Energy Agency. (n.d.). Iodine scrubbing from off-gas with concentrated nitric acid. Retrieved from [Link]
University of California, San Diego. (n.d.). Iodine (I-125). Retrieved from [Link]
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal. Retrieved from [Link]